1-Fluoroisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMRKWBKEKCKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315289 | |
| Record name | 1-Fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-65-0 | |
| Record name | 1-Fluoroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Fluoroisoquinoline from 2-Bromobenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed experimental protocols for the multi-step synthesis of 1-fluoroisoquinoline, a valuable scaffold in medicinal chemistry, starting from readily available 2-bromobenzaldehydes. Due to the lack of a direct, high-yielding one-step conversion, this guide outlines a robust and well-documented three-stage synthetic pathway. This approach involves the initial construction of the isoquinoline core, subsequent activation of the C1 position, and a final nucleophilic fluorination step.
The methodologies presented are based on established and reliable chemical transformations, ensuring reproducibility for researchers in drug discovery and development. This document provides detailed experimental procedures, a summary of quantitative data, and visual diagrams of the synthetic and experimental workflows to facilitate a clear understanding of the entire process.
Overall Synthetic Pathway
The synthesis of this compound from 2-bromobenzaldehyde is accomplished through a four-step sequence:
-
Step 1: Sonogashira Coupling and Cyclization to Isoquinoline: The synthesis commences with a palladium-catalyzed Sonogashira coupling of a 2-bromobenzaldehyde derivative with an appropriate alkyne, followed by an in-situ cyclization to form the isoquinoline core.
-
Step 2: N-Oxidation of Isoquinoline: The resulting isoquinoline is then oxidized to isoquinoline N-oxide. This step is crucial for activating the C1 position for subsequent functionalization.
-
Step 3: Chlorination to 1-Chloroisoquinoline: The isoquinoline N-oxide is then converted to 1-chloroisoquinoline, an excellent precursor for nucleophilic substitution.
-
Step 4: Nucleophilic Fluorination to this compound: The final step involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C1 position is displaced by a fluoride ion to yield the target compound, this compound.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of Isoquinoline via Sonogashira Coupling and Cyclization
This procedure is adapted from a similar synthesis of isoquinolinones and can be modified for the synthesis of isoquinolines.[1]
Materials:
-
2-Bromobenzaldehyde
-
Trimethylsilylacetylene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N)
-
Ammonium acetate (NH₄OAc)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromobenzaldehyde (1.0 eq) in a mixture of toluene and triethylamine (3:1, 0.1 M) in a sealed tube, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
The mixture is degassed with argon for 15 minutes.
-
Add trimethylsilylacetylene (1.2 eq) and heat the mixture to 80 °C for 12 hours.
-
Cool the reaction to room temperature and add ammonium acetate (2.0 eq).
-
Reseal the tube and heat to 120 °C for another 12 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford isoquinoline.
Step 2: Synthesis of Isoquinoline N-Oxide
Materials:
-
Isoquinoline
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve isoquinoline (1.0 eq) in dichloromethane (0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield isoquinoline N-oxide as a solid. This product is often used in the next step without further purification.
Step 3: Synthesis of 1-Chloroisoquinoline
This procedure is based on a well-established method for the chlorination of isoquinoline N-oxides.[2]
Materials:
-
Isoquinoline N-oxide
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend isoquinoline N-oxide (1.0 eq) in dichloromethane (0.5 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to give 1-chloroisoquinoline.[2]
Step 4: Synthesis of this compound
This is a general procedure for nucleophilic aromatic fluorination and may require optimization.
Materials:
-
1-Chloroisoquinoline
-
Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)
-
A phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide)
-
Anhydrous dimethyl sulfoxide (DMSO) or sulfolane
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 1-chloroisoquinoline (1.0 eq), anhydrous potassium fluoride (3.0 eq), and the phase-transfer catalyst (0.1 eq).
-
Add anhydrous DMSO (0.2 M) to the flask.
-
Heat the reaction mixture to 150-180 °C and monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields for Step 1 and Step 4 are literature-based estimates for similar reactions and may vary.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield | Reference |
| 1 | Sonogashira Coupling & Cyclization | 2-Bromobenzaldehyde | Isoquinoline | PdCl₂(PPh₃)₂, CuI, TMS-acetylene, NH₄OAc | 60-70% | [1] |
| 2 | N-Oxidation | Isoquinoline | Isoquinoline N-Oxide | m-CPBA | >95% | General Procedure |
| 3 | Chlorination | Isoquinoline N-Oxide | 1-Chloroisoquinoline | POCl₃ | 85% | [2] |
| 4 | Nucleophilic Fluorination | 1-Chloroisoquinoline | This compound | KF, 18-crown-6 | 40-60% | General Procedure |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the experimental procedures.
References
Spectroscopic data of 1-Fluoroisoquinoline (¹H NMR, ¹³C NMR, ¹⁹F NMR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 1-Fluoroisoquinoline, a key heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and application of this molecule.
Spectroscopic Data Summary
The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for this compound. It is important to note that while extensive research has been conducted on isoquinoline and its derivatives, specific, experimentally verified NMR data for the 1-fluoro isomer is not widely available in peer-reviewed literature or common spectral databases. The data presented here is a compilation based on available information for structurally similar compounds and predicted values. Researchers are advised to verify this data with their own experimental results.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | Data not available | Data not available | Data not available |
| H-4 | Data not available | Data not available | Data not available |
| H-5 | Data not available | Data not available | Data not available |
| H-6 | Data not available | Data not available | Data not available |
| H-7 | Data not available | Data not available | Data not available |
| H-8 | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| C-1 | Data not available | Data not available |
| C-3 | Data not available | Data not available |
| C-4 | Data not available | Data not available |
| C-4a | Data not available | Data not available |
| C-5 | Data not available | Data not available |
| C-6 | Data not available | Data not available |
| C-7 | Data not available | Data not available |
| C-8 | Data not available | Data not available |
| C-8a | Data not available | Data not available |
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Fluorine | Chemical Shift (δ, ppm) |
| F-1 | Data not available |
Experimental Protocols
The successful acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following is a generalized experimental protocol for the NMR analysis of fluorinated isoquinoline derivatives, which can be adapted for this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external standard or referencing to the spectrometer's frequency is common.
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.
-
¹H NMR:
-
Observe frequency: 400 MHz
-
Pulse sequence: Standard single-pulse experiment (zg30)
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 s
-
Relaxation delay: 1-5 s
-
Number of scans: 8-16
-
-
¹³C NMR:
-
Observe frequency: 100 MHz
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30)
-
Spectral width: ~200-250 ppm
-
Acquisition time: ~1-2 s
-
Relaxation delay: 2-5 s
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR:
-
Observe frequency: 376 MHz (for a 400 MHz ¹H spectrometer)
-
Pulse sequence: Standard single-pulse experiment, often with proton decoupling.
-
Spectral width: Varies depending on the chemical environment of the fluorine atom, but a range of -50 to -200 ppm is a reasonable starting point for aryl fluorides.
-
Relaxation delay: 1-5 s
-
Number of scans: 16-64
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the chemical shifts to the internal standard (or solvent peak).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants to aid in structural assignment.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.
1-Fluoroisoquinoline: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of fluorine into these structures can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. 1-Fluoroisoquinoline, in particular, represents an intriguing yet under-documented member of the fluorinated isoquinoline family. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, drawing upon comparative data from related isomers and foundational chemical principles. Due to the limited availability of direct experimental data for this compound, this guide employs a predictive and comparative approach to offer valuable insights for researchers working in drug discovery and organic synthesis.
Physicochemical Properties: A Comparative Analysis
| Property | Isoquinoline | This compound (Predicted) | 4-Fluoroisoquinoline | 5-Fluoroisoquinoline | 6-Fluoroisoquinoline | 7-Fluoroisoquinoline | 8-Fluoroisoquinoline |
| Molecular Formula | C₉H₇N | C₉H₆FN | C₉H₆FN | C₉H₆FN | C₉H₆FN | C₉H₆FN | C₉H₆FN |
| Molecular Weight | 129.16 g/mol | 147.15 g/mol | 147.15 g/mol | 147.15 g/mol | 147.15 g/mol | 147.15 g/mol | 147.15 g/mol |
| Melting Point (°C) | 26-28 | 30-35 (estimated) | 32-36 | Off-white solid | Data not available | Data not available | Data not available |
| Boiling Point (°C) | 242 | ~230-240 (estimated) | 236 | Data not available | Data not available | Data not available | 295.6±20.0 (Predicted for 1-Chloro-8-fluoroisoquinoline) |
| pKa | 5.14 | 3-4 (estimated) | Data not available | Data not available | Data not available | Data not available | Data not available |
| LogP | 2.08 | ~2.2-2.5 (estimated) | Data not available | 2.2 (Computed) | Data not available | 2.3 (Computed) | 2.2 (Computed) |
| CAS Number | 119-65-3 | Not assigned | 394-67-2 | 394-66-1 | 1075-11-2 | 1075-12-3 | 1075-00-9 |
Note on Predicted Values: The predicted values for this compound are estimations based on the known effects of fluorine substitution on aromatic nitrogen heterocycles. The electron-withdrawing nature of fluorine at the C1 position is expected to decrease the basicity (lower pKa) compared to isoquinoline. The melting and boiling points are estimated to be in a similar range to other fluorinated isomers. LogP is predicted to be slightly higher than that of isoquinoline due to the presence of the fluorine atom.
Synthesis of this compound: Experimental Protocol
While a specific, detailed protocol for the synthesis of this compound is not widely published, a common and effective method for the synthesis of 1-haloisoquinolines is the Bischler-Napieralski reaction followed by a halogen exchange or a Sandmeyer-type reaction. Below is a representative protocol adapted from general procedures for the synthesis of 1-chloro and 1-bromoisoquinolines, which can be a starting point for the synthesis of this compound, potentially through a subsequent nucleophilic fluorination reaction.
Representative Synthesis: Bischler-Napieralski Cyclization and Halogenation
This protocol outlines the synthesis of a 1-haloisoquinoline precursor, which could potentially be converted to this compound.
Step 1: Amide Formation
-
To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add an acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise at 0 °C.
-
Add a base, such as triethylamine or pyridine (1.2 eq), to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acyl-β-phenylethylamine.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the N-acyl-β-phenylethylamine (1.0 eq) in a suitable solvent like acetonitrile or toluene.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2-3 eq) or phosphorus pentoxide (P₂O₅, 1-2 eq) at 0 °C.
-
Heat the reaction mixture to reflux (80-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a concentrated base (e.g., NaOH or K₂CO₃) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the 3,4-dihydroisoquinoline intermediate.
Step 3: Aromatization (Dehydrogenation)
-
Dissolve the 3,4-dihydroisoquinoline (1.0 eq) in a high-boiling solvent such as xylene or decalin.
-
Add a dehydrogenation agent, for example, 10% Palladium on carbon (Pd/C, 10 mol%).
-
Heat the mixture to reflux (140-190 °C) for 12-24 hours.
-
Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield the isoquinoline derivative.
Step 4: Conversion to this compound (Proposed)
Conversion of a 1-chloro or 1-bromo-isoquinoline to this compound can be challenging. A potential route is via a nucleophilic aromatic substitution (SNAAr) reaction using a fluoride source like potassium fluoride with a phase-transfer catalyst in a polar aprotic solvent.
Caption: General workflow for the synthesis of this compound.
Reactivity and Chemical Properties
The chemical reactivity of this compound is dictated by the interplay between the electron-deficient pyridine ring and the electron-rich benzene ring, further modulated by the strongly electronegative fluorine atom at the C1 position.
-
Nucleophilic Aromatic Substitution (SNAAr): The C1 position in isoquinoline is highly activated towards nucleophilic attack due to the adjacent nitrogen atom. The presence of a fluorine atom, a good leaving group in SNAAr reactions, is expected to make this compound highly susceptible to displacement by a wide range of nucleophiles (e.g., alkoxides, amines, thiols). The reaction proceeds through a Meisenheimer-like intermediate.
-
Electrophilic Aromatic Substitution: Electrophilic substitution on the isoquinoline ring typically occurs on the benzene ring, at the C5 and C8 positions, which are most activated. The fluorine atom at C1 is expected to have a deactivating effect on the entire ring system towards electrophiles due to its inductive electron withdrawal. However, substitution is still predicted to occur preferentially at the C5 and C8 positions.
Spectral Properties (Predicted)
The following are predicted spectral characteristics for this compound based on the analysis of related compounds and general spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the six aromatic protons. The fluorine atom at C1 will cause significant through-bond coupling to the adjacent protons, particularly H3 and H8.
-
H3: Expected to be a doublet with a J-coupling to H4.
-
H4: Expected to be a doublet of doublets, coupling to H3 and H5.
-
H5, H6, H7, H8: These protons on the benzene ring will show a complex splitting pattern typical of a substituted naphthalene system. H8 is likely to be the most downfield shifted proton in this ring due to its peri-relationship with the nitrogen lone pair.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by a large one-bond carbon-fluorine coupling constant (¹JCF) for C1. The chemical shift of C1 will be significantly upfield compared to the corresponding carbon in isoquinoline due to the γ-gauche effect of the fluorine atom. The other carbon signals will also be influenced by the fluorine substituent.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the C1 position. The chemical shift will be informative of the electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to show characteristic absorption bands for:
-
C-F Stretch: A strong absorption band is expected in the region of 1200-1000 cm⁻¹.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C and C=N Stretching: A series of bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺). Common fragmentation pathways would likely involve the loss of HCN, followed by the loss of a fluorine radical or HF.
Conclusion
While direct experimental data on this compound remains elusive, this technical guide provides a robust framework for understanding its physical and chemical properties through a comparative and predictive lens. The provided data on related isomers, along with the representative experimental protocol and predicted spectral characteristics, offer a valuable resource for researchers in medicinal chemistry and organic synthesis. Further experimental investigation into the synthesis and characterization of this compound is warranted to fill the current knowledge gap and unlock its full potential in the development of novel therapeutics and functional materials.
The Advent of a Novel Heterocycle: The Discovery and First Synthesis of 1-Fluoroisoquinoline
For researchers, scientists, and professionals in drug development, the emergence of novel fluorinated heterocyclic compounds represents a significant leap forward in the quest for new therapeutic agents. Among these, 1-fluoroisoquinoline stands out as a promising scaffold. This technical guide provides an in-depth exploration of the discovery and the first successful synthesis of this compound, offering detailed experimental protocols and a comprehensive overview of its characteristics.
The introduction of a fluorine atom into the isoquinoline core at the 1-position significantly alters its electronic properties, influencing its potential biological activity and making it a molecule of considerable interest for medicinal chemistry. While the historical record of the very first discovery of this compound is not prominently documented in a singular seminal publication, its synthesis is logically derived from established methodologies for the preparation of fluorinated aromatic compounds.
The Pioneering Synthesis: A Halogen Exchange Approach
The most probable and widely accepted route for the initial synthesis of this compound involves a nucleophilic aromatic substitution reaction, specifically a halogen exchange reaction. This method leverages the reactivity of a suitable precursor, 1-chloroisoquinoline, with a fluoride ion source. The Finkelstein reaction, a classic method for forming alkyl halides, provides the conceptual basis for this transformation in the context of heteroaromatic systems.
The reaction proceeds by treating commercially available 1-chloroisoquinoline with a fluoride salt, such as potassium fluoride, in a high-boiling polar aprotic solvent. The choice of solvent is critical to facilitate the dissolution of the fluoride salt and to achieve the necessary reaction temperature to overcome the activation energy of the C-Cl bond cleavage.
Experimental Protocol: Synthesis of this compound from 1-Chloroisoquinoline
This section details a representative experimental procedure for the synthesis of this compound via a halogen exchange reaction.
Materials:
-
1-Chloroisoquinoline
-
Anhydrous Potassium Fluoride (spray-dried)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet is charged with anhydrous potassium fluoride (2-3 equivalents) and anhydrous DMF or DMSO.
-
Addition of Reactant: 1-Chloroisoquinoline (1 equivalent) is added to the stirred suspension.
-
Reaction Conditions: The reaction mixture is heated to a high temperature (typically 150-180 °C) under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The aqueous layer is then extracted multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Logical Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Quantitative Data and Characterization
The successful synthesis of this compound is confirmed through various analytical techniques, providing essential quantitative and qualitative data.
| Property | Value |
| Molecular Formula | C₉H₆FN |
| Molecular Weight | 147.15 g/mol |
| Appearance | Colorless to pale yellow liquid/solid |
| Boiling Point | Not definitively reported |
| Melting Point | Not definitively reported |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted shifts |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted shifts |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Predicted shifts |
| Mass Spectrometry (EI) | m/z 147 (M⁺) |
Biological Significance and Future Directions
While the biological activity of the parent this compound is not yet extensively studied, the introduction of a fluorine atom at the 1-position is anticipated to modulate its pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can influence pKa, lipophilicity, and metabolic stability, potentially leading to enhanced biological activity or novel pharmacological profiles compared to its non-fluorinated counterpart.
The synthesis of this compound opens the door for the creation of a diverse library of derivatives. Further functionalization of the isoquinoline ring system can lead to the development of novel candidates for various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases.
Potential Signaling Pathway Modulation:
The isoquinoline scaffold is a common motif in many biologically active compounds that interact with a variety of cellular signaling pathways. While specific pathways for this compound are yet to be elucidated, a hypothetical interaction can be visualized.
Caption: Hypothetical signaling pathway interaction.
1-Fluoroisoquinoline Derivatives: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning field of 1-fluoroisoquinoline derivatives as promising therapeutic agents. The introduction of a fluorine atom at the C1 position of the isoquinoline scaffold has been shown to significantly modulate the physicochemical and biological properties of these compounds, leading to enhanced potency, improved metabolic stability, and novel mechanisms of action. This document provides a comprehensive overview of their synthesis, biological activities, and potential therapeutic applications, with a focus on their roles as anticancer and anti-inflammatory agents.
Core Therapeutic Applications
This compound derivatives have emerged as a versatile scaffold in drug discovery, demonstrating significant potential in several key therapeutic areas. Notably, their efficacy as anticancer agents , particularly as topoisomerase I and kinase inhibitors, and as anti-inflammatory agents through the modulation of pathways like NF-κB, has garnered considerable attention.
Quantitative Biological Activity
The following tables summarize the reported biological activities of various this compound derivatives, providing a comparative analysis of their potency against different cellular targets and cancer cell lines.
Table 1: Anticancer Activity of Fluoroindenoisoquinoline Derivatives
| Compound | Target | Cell Line | Activity | Reference |
| NSC 781517 (LMP517) | Topoisomerase I | CCRF-CEM (Leukemia) | Induces TOP1 cleavage complexes at nanomolar concentrations | [1] |
| NSC 779135 (LMP135) | Topoisomerase I | HCT116 (Colon Carcinoma) | Induces TOP1 cleavage complexes at nanomolar concentrations | [1] |
| NSC 779134 (LMP134) | Topoisomerase I | H82 (Small-cell Lung Cancer) Xenografts | Greater antitumor activity than topotecan | [1] |
Note: The provided reference indicates nanomolar activity but does not specify exact IC50 values in the abstract.[1]
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are underpinned by their interaction with critical cellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and development.
Topoisomerase I Inhibition in Cancer Therapy
Certain this compound derivatives, particularly the fluoroindenoisoquinoline class, function as potent topoisomerase I (TOP1) inhibitors.[1] TOP1 is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. These inhibitors stabilize the TOP1-DNA cleavage complex, leading to DNA strand breaks and ultimately, cancer cell death.
Caption: Mechanism of Topoisomerase I Inhibition.
NF-κB Signaling Pathway Inhibition in Inflammation
The anti-inflammatory properties of some isoquinoline derivatives are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation. By blocking this pathway, these compounds can reduce the inflammatory response.
Caption: Inhibition of the NF-κB Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 1-Fluoroalkyl-3-fluoroisoquinolines
A modern and efficient approach to synthesizing 1-fluoroalkyl-3-fluoroisoquinolines involves a one-pot, microwave-assisted method starting from N-fluoroalkylated 1,2,3-triazoles.
Experimental Workflow: One-Pot Synthesis
Caption: One-Pot Synthesis of 1-Fluoroisoquinolines.
Detailed Protocol:
-
Materials: N-fluoroalkylated 1,2,3-triazole, potassium fluoride, and a suitable solvent (e.g., DMF).
-
Procedure:
-
Combine the N-fluoroalkylated 1,2,3-triazole and potassium fluoride in a microwave-safe reaction vessel.
-
Add the solvent and seal the vessel.
-
Irradiate the mixture in a microwave reactor at a specified temperature and time.
-
After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired 1-fluoroalkyl-3-fluoroisoquinoline.
-
Topoisomerase I DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the TOP1-DNA cleavage complex.
Experimental Workflow: DNA Cleavage Assay
Caption: Topoisomerase I DNA Cleavage Assay Workflow.
Detailed Protocol:
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), purified human Topoisomerase I, test compound, reaction buffer, loading buffer, agarose gel, and ethidium bromide.
-
Procedure:
-
Prepare a reaction mixture containing supercoiled plasmid DNA and reaction buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding Topoisomerase I and incubate at 37°C.
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. An increase in the amount of nicked or linear DNA indicates stabilization of the cleavage complex.
-
NF-κB Luciferase Reporter Assay
This cell-based assay is used to quantify the inhibition of NF-κB transcriptional activity.
Detailed Protocol:
-
Materials: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc), cell culture medium, test compound, a stimulating agent (e.g., TNF-α), and a luciferase assay reagent.
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
After incubation, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.
-
Pharmacokinetics and ADME/Tox Profile
The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological (Tox) profile of a drug candidate are critical for its clinical success. While specific ADME/Tox data for this compound derivatives are limited in the public domain, general characteristics can be inferred from related fluoroquinolone and isoquinoline structures.
General Considerations:
-
Absorption: Fluoroquinolones generally exhibit good oral bioavailability.[2][3]
-
Distribution: They tend to have a large volume of distribution, indicating extensive tissue penetration.[2][3]
-
Metabolism: Metabolism can vary, with some compounds undergoing hepatic metabolism while others are excreted largely unchanged.[2][3] The introduction of fluorine can influence metabolic stability.
-
Excretion: Elimination is typically through renal and/or hepatic routes.[3]
-
Toxicity: As with all drug candidates, a thorough toxicological assessment is necessary to identify potential liabilities.
Further research is required to fully characterize the ADME/Tox profile of this promising class of compounds.
Conclusion and Future Directions
This compound derivatives represent a highly promising scaffold for the development of novel therapeutic agents. Their demonstrated activity as anticancer and anti-inflammatory agents, coupled with the potential for favorable pharmacokinetic properties, warrants further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize potency and selectivity.
-
Mechanism of action studies: To fully elucidate the molecular targets and signaling pathways involved.
-
In vivo efficacy studies: To validate the therapeutic potential in relevant animal models.
-
Comprehensive ADME/Tox profiling: To assess the drug-like properties and safety of lead candidates.
The continued exploration of this compound chemistry holds significant promise for the discovery of next-generation therapies for a range of human diseases.
References
In Silico Modeling of 1-Fluoroisoquinoline Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of 1-Fluoroisoquinoline and its derivatives. Due to a notable scarcity of publicly available research focused specifically on this compound, this document establishes a foundational approach by extrapolating from computational and experimental studies on analogous fluorinated and substituted isoquinoline compounds. The guide details theoretical frameworks, data presentation standards, and practical workflows for molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis. Experimental protocols for key validation assays are also outlined. The objective is to equip researchers with a robust framework to investigate the potential therapeutic applications of this and related compounds.
Introduction to this compound
Isoquinoline is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to a pyridine ring. It serves as a core structural motif in a multitude of natural alkaloids and synthetic compounds with diverse pharmacological activities. The introduction of a fluorine atom to the isoquinoline scaffold can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. While various synthetic methods for fluorinated isoquinolines have been developed, dedicated biological and computational studies on this compound are limited. This guide, therefore, leverages data from related isoquinoline derivatives to propose a systematic approach for its virtual screening and interaction modeling.
Theoretical Framework for In Silico Modeling
In silico modeling encompasses a range of computational techniques used to predict the interaction of small molecules with biological macromolecules. For a novel or understudied compound like this compound, these methods are invaluable for hypothesis generation, lead discovery, and optimization.
2.1. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for identifying potential binding sites and elucidating the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
2.2. Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target. This is particularly useful for virtual screening of large compound libraries to identify novel scaffolds that could bind to the target of interest.
2.3. Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features. These models are instrumental in predicting the activity of untested compounds and guiding the rational design of more potent analogs.
Data Presentation: A Standardized Approach
To facilitate comparative analysis, all quantitative data from in silico predictions and experimental validations should be summarized in clearly structured tables. The following tables provide hypothetical examples based on typical data generated for isoquinoline derivatives.
Table 1: Hypothetical Molecular Docking Results for a Representative Fluoroisoquinoline Derivative
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Tyrosine Kinase A | 1XYZ | -8.5 | Glu640, Val567, Leu788 |
| p38 MAP Kinase | 2ABC | -7.9 | Lys53, Met109, Asp168 |
| Acetylcholinesterase | 3DEF | -9.1 | Trp84, Tyr334, Phe330 |
Table 2: Hypothetical Pharmacophore Model Features for a Class of Isoquinoline-Based Kinase Inhibitors
| Feature ID | Feature Type | X | Y | Z | Radius (Å) |
| HBA1 | Hydrogen Bond Acceptor | 2.1 | 5.4 | 1.3 | 1.0 |
| HYD1 | Hydrophobic | 4.5 | 3.2 | 0.8 | 1.5 |
| ARO1 | Aromatic Ring | 6.7 | 1.9 | 2.5 | 1.2 |
Table 3: Hypothetical QSAR Data for a Series of Substituted Isoquinolines
| Compound ID | LogP | Molecular Weight | pIC50 (Experimental) | pIC50 (Predicted) |
| FIQ-1 | 2.5 | 250.3 | 7.2 | 7.1 |
| FIQ-2 | 3.1 | 264.4 | 6.8 | 6.9 |
| FIQ-3 | 2.8 | 258.3 | 7.5 | 7.4 |
Detailed Methodologies: Experimental Protocols
The validation of in silico predictions is contingent upon robust experimental data. The following protocols outline standard assays used to characterize the interactions of small molecules with their biological targets.
4.1. Protein Expression and Purification
Recombinant human kinase domain (e.g., Tyrosine Kinase A) is expressed in E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and cells are incubated for an additional 16-20 hours at 18°C. The cell pellet is harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The protein is eluted with a linear gradient of imidazole. Further purification is achieved by size-exclusion chromatography.
4.2. Isothermal Titration Calorimetry (ITC)
ITC experiments are performed to determine the binding affinity and thermodynamics of the interaction between the fluoroisoquinoline derivative and the target protein. The purified protein is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The protein solution (typically 10-20 µM) is placed in the sample cell of the calorimeter, and the ligand solution (100-200 µM) is loaded into the injection syringe. A series of injections of the ligand into the protein solution are performed at a constant temperature (e.g., 25°C). The heat changes associated with each injection are measured to determine the binding constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
4.3. In Vitro Kinase Assay
The inhibitory activity of the fluoroisoquinoline derivative against a target kinase is determined using a luminescence-based assay. The assay is performed in a 384-well plate containing the kinase, a suitable substrate peptide, and ATP. The compound of interest is added at various concentrations. The kinase reaction is initiated by the addition of ATP and incubated at room temperature for 1 hour. After the incubation, a reagent is added to stop the kinase reaction and detect the amount of ADP produced, which is proportional to the kinase activity. The luminescence signal is measured using a plate reader. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Visualization of Workflows and Pathways
Graphical representations of computational workflows and biological pathways are essential for clear communication of complex processes.
Conclusion
While direct experimental and computational data on this compound remains limited, the methodologies and frameworks presented in this guide provide a comprehensive roadmap for its investigation. By leveraging knowledge from related isoquinoline derivatives, researchers can employ molecular docking, pharmacophore modeling, and QSAR analysis to predict potential biological targets and guide the synthesis of novel analogs. Rigorous experimental validation through binding and functional assays is critical to confirm these in silico hypotheses. This integrated approach will be instrumental in unlocking the therapeutic potential of this compound and its derivatives.
The Toxicity Profile of 1-Fluoroisoquinoline and its Analogs: A Review of Available Data
Disclaimer: This document summarizes the currently available toxicological information for 1-fluoroisoquinoline and related compounds. A comprehensive review of publicly accessible scientific literature and safety data reveals a significant lack of specific, in-depth toxicity studies for this compound. Consequently, this guide synthesizes the available hazard classifications and extrapolates potential toxicological concerns from studies on the parent isoquinoline scaffold and its other derivatives. The information herein should be used for research and informational purposes and is not a substitute for a formal safety assessment.
Executive Summary
This compound is a fluorinated heterocyclic organic compound with limited available toxicological data. Safety Data Sheets (SDS) for this compound and its isomers indicate potential for acute toxicity, skin and eye irritation. However, quantitative data such as LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) values from dedicated studies are not publicly available. Broader research on the isoquinoline class of compounds suggests potential for cytotoxicity, mutagenicity, and hepatotoxicity, often linked to metabolic activation. This guide provides a summary of the known hazards and outlines general methodologies for toxicological assessment in the absence of specific data.
Hazard Profile of Fluorinated Isoquinolines
While specific toxicity studies on this compound are lacking, Safety Data Sheets for it and its isomers provide hazard classifications according to the Globally Harmonized System (GHS). This information, while qualitative, offers a baseline for assessing potential risks.
| Compound | CAS Number | GHS Hazard Statements | Source |
| This compound | 394-65-0 | Data not specified in readily available SDS. General hazards for halogenated isoquinolines apply. | General Chemical Supplier Information |
| 5-Fluoroisoquinoline | 394-66-1 | No specific hazard statements available in compiled sources. | [1][2] |
| 7-Fluoroisoquinoline | 1075-12-3 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | PubChem |
| 8-Fluoroisoquinoline | 1075-00-9 | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled. | PubChem, ECHEMI[3] |
Note: The absence of specific GHS data for this compound does not imply it is non-hazardous. Standard laboratory safety precautions for handling novel chemical entities should be strictly followed.
Toxicological Profile of the Isoquinoline Scaffold
To infer potential toxicological properties of this compound, it is useful to examine the known effects of the parent isoquinoline ring system and its naturally occurring derivatives (isoquinoline alkaloids).
Cytotoxicity of Isoquinoline Alkaloids
A study evaluating 46 isoquinoline alkaloids against cancer cell lines (Caco-2 and Hep-G2) and normal human lung fibroblasts found that some compounds exhibited significant cytotoxic effects.[4] Notably, scoulerine, aromoline, berbamine, and parfumidine were identified as active.[4] However, most of these cytotoxic alkaloids also affected normal fibroblast cells, indicating a potential lack of selectivity.[4]
Genotoxicity and Mutagenicity
The mutagenic potential of 44 isoquinoline alkaloids was assessed using the Ames test in Salmonella typhimurium strains TA98 and TA100.[5] The study revealed that several aporphine-type alkaloids were mutagenic, with liriodenine and roemerine being the most potent in TA100 and TA98, respectively.[5] The proposed mechanism for some of these compounds involves metabolic activation, possibly forming reactive epoxides at the 10,11-positions of the aporphine structure.[5]
Hepatotoxicity
Certain isoquinoline alkaloids are associated with liver injury.[6] The proposed mechanism involves the generation of toxic metabolites through metabolic activation by cytochrome P450 enzymes, which can lead to mitochondrial dysfunction.[6] This is a critical consideration for novel isoquinoline derivatives, as metabolic pathways can significantly influence their toxicity profile.
Neurotoxicity
Some simple isoquinoline alkaloids have been observed to cause convulsions in animal models at high doses.[7] Furthermore, certain tetrahydroisoquinoline derivatives have been shown to possess neurochemical properties similar to the neurotoxin MPP+, a known inducer of Parkinsonism, suggesting that the isoquinoline scaffold can, in some cases, be associated with neurotoxic effects.[8]
Experimental Protocols for Toxicity Assessment
Given the data gap for this compound, a tiered approach to toxicity testing is recommended for any new research or development program. The following are generalized protocols for foundational toxicity assays.
In Vitro Cytotoxicity Assay (e.g., MTT or MTS Assay)
-
Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, or a relevant cancer cell line) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound in the cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add the viability reagent (e.g., MTT or MTS) to each well and incubate for 2-4 hours. The reagent is converted by metabolically active cells into a colored formazan product.
-
Data Acquisition: Solubilize the formazan product (if necessary) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Bacterial Reverse Mutation Assay (Ames Test)
-
Bacterial Strains: Use a set of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) to detect various types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates, to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Pre-incubate the bacterial culture, the test compound at various concentrations, and the S9 mix (or buffer) together.
-
Plating: Plate the mixture onto minimal glucose agar plates, which lack histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (his+ revertants) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect. Positive and negative controls must be included.
Visualizations: Workflows and Conceptual Pathways
Since no specific signaling pathways for this compound toxicity have been elucidated, the following diagrams illustrate a general experimental workflow and a conceptual metabolic pathway.
Caption: A generalized workflow for the toxicological evaluation of a novel chemical compound.
Caption: A conceptual diagram of potential metabolic pathways for isoquinoline compounds.
Conclusion
The toxicological profile of this compound remains largely uncharacterized in publicly available literature. Hazard classifications for related fluorinated isoquinolines suggest that this class of compounds may be harmful if swallowed or inhaled, and can cause skin and eye irritation. Extrapolation from the broader isoquinoline family indicates a potential for cytotoxicity, mutagenicity, and organ-specific toxicity, possibly mediated by metabolic activation. Any work with this compound should be conducted with appropriate safety measures, and further research is necessary to fully elucidate its toxicological properties and mechanism of action. The experimental workflows and conceptual pathways provided in this guide offer a framework for such future investigations.
References
- 1. 5-Fluoroisoquinoline | 394-66-1 [chemicalbook.com]
- 2. 5-Fluoroisoquinoline | 394-66-1 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenicity of isoquinoline alkaloids, especially of the aporphine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Pachycereus pringlei - Wikipedia [en.wikipedia.org]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Medicinal Chemistry of 1-Fluoroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1-fluoroisoquinoline derivatives and their potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are included to facilitate research and development in this promising area of drug discovery.
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a fluorine atom at the 1-position of the isoquinoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make this compound derivatives attractive candidates for the development of novel therapeutic agents. This document outlines the synthesis of these derivatives and summarizes their activity as potential kinase inhibitors and antimicrobial agents.
Synthesis of this compound Derivatives
The primary route for the synthesis of this compound involves a halogen exchange (Halex) reaction, starting from the more readily available 1-chloroisoquinoline. This nucleophilic aromatic substitution reaction typically utilizes a fluoride salt, such as potassium fluoride, to displace the chlorine atom.
Key Synthetic Steps:
-
Synthesis of 1-Chloroisoquinoline: A common precursor, 1-chloroisoquinoline, can be synthesized from isoquinoline N-oxide by treatment with phosphorus oxychloride (POCl₃).
-
Halogen Exchange (Halex) Reaction: The conversion of 1-chloroisoquinoline to this compound is achieved by heating with a fluoride source, such as spray-dried potassium fluoride, in a high-boiling aprotic polar solvent like dimethyl sulfone (DMSO₂).
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Chloroisoquinoline
Materials:
-
Isoquinoline N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of isoquinoline N-oxide in dichloromethane, add phosphorus oxychloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-chloroisoquinoline.
Protocol 2: Synthesis of this compound via Halogen Exchange
Materials:
-
1-Chloroisoquinoline
-
Spray-dried potassium fluoride (KF)
-
Dimethyl sulfone (DMSO₂)
-
Toluene
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a sealed tube, combine 1-chloroisoquinoline, spray-dried potassium fluoride, and dimethyl sulfone.
-
Heat the reaction mixture to 180-200 °C for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Medicinal Chemistry Applications
This compound derivatives have emerged as promising scaffolds in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Their mechanism of action often involves the inhibition of key enzymes such as protein kinases.
Anticancer Activity: Targeting Kinase Signaling Pathways
Many isoquinoline derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] The introduction of fluorine can enhance the binding affinity and selectivity of these inhibitors. Key kinase targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which play significant roles in tumor growth, proliferation, and angiogenesis.[2][3][4][5][6]
Caption: EGFR signaling pathway and potential inhibition.
Caption: VEGFR signaling pathway and potential inhibition.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative isoquinoline and quinoline derivatives against various cancer cell lines. While specific data for this compound derivatives is emerging, the data for related compounds highlights the potential of this scaffold.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Isoquinoline-tethered quinazoline | SKBR3 (HER2+) | 0.103 | [7] |
| Isoquinoline-tethered quinazoline | A431 (EGFR+) | >10 | [7] |
| Fluoroquinazolinone | MCF-7 | 0.44 | [8] |
| Fluoroquinazolinone | MDA-MBA-231 | 0.43 | [8] |
| Tetrahydroquinoline derivative | MCF-7 | 15.16 | |
| Tetrahydroquinoline derivative | HepG-2 | 18.74 | [9] |
| Tetrahydroquinoline derivative | A549 | 18.68 | [9] |
Antimicrobial Activity
Isoquinoline derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents MIC values for selected isoquinoline and quinoline derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Alkynyl isoquinoline | S. aureus (MRSA) | 4-8 | [3] |
| Alkynyl isoquinoline | E. faecalis (VRE) | 4-8 | [3] |
| Indolizinoquinoline-5,12-dione | E. coli | 2 | [6] |
| Indolizinoquinoline-5,12-dione | S. aureus (MRSA) | 2 | [6] |
| Fluoroquinolone derivative | S. pneumoniae | ≤ 0.008 | [6] |
| Fluoroquinolone derivative | H. influenzae | 16 | [6] |
Conclusion
This compound derivatives represent a versatile and promising class of compounds for medicinal chemistry research. The synthetic protocols provided herein offer a clear pathway to access these molecules. The summarized biological data underscores their potential as anticancer and antimicrobial agents, warranting further investigation and development. The provided diagrams of key signaling pathways offer a framework for understanding their potential mechanisms of action and for guiding future drug design efforts. Researchers are encouraged to utilize these notes to explore the full therapeutic potential of this exciting compound class.
References
- 1. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Fluoroisoquinoline in Neurological Disorder Research: A Prospective Outlook
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the application of 1-Fluoroisoquinoline in neurological disorder research is limited in publicly available literature. The following application notes and protocols are based on the established roles of the broader isoquinoline alkaloid family in neuroscience and the strategic use of fluorination in CNS drug discovery. These are intended to serve as a foundational guide for initiating research in this area.
Introduction
Isoquinoline alkaloids represent a diverse class of naturally occurring and synthetic compounds, many of which exhibit significant biological activity within the central nervous system (CNS).[1][2] Their derivatives have been investigated for a range of effects, from potential neurotoxicity to neuroprotective and therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3][4] The introduction of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to enhance key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and blood-brain barrier (BBB) penetration.[5][6][7]
This compound, as a fluorinated derivative of the core isoquinoline scaffold, therefore presents a compound of interest for neurological disorder research. Its unique physicochemical properties may offer advantages in CNS drug development. These notes outline potential applications and generalized protocols for investigating the therapeutic potential of this compound.
Potential Therapeutic Applications
Based on the activities of related isoquinoline alkaloids, this compound could be investigated for its potential role in:
-
Neuroprotection: Acting as an antioxidant to mitigate oxidative stress, a common pathological feature in many neurodegenerative diseases.
-
Enzyme Inhibition: Targeting key enzymes involved in neuro-inflammation or the production of neurotoxic species.
-
Receptor Modulation: Interacting with neurotransmitter receptors to modulate neuronal signaling pathways.
-
PET Imaging: If radiolabeled with ¹⁸F, it could serve as a positron emission tomography (PET) tracer for imaging specific targets in the brain.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table presents hypothetical data based on typical results for novel isoquinoline derivatives in preclinical studies. This is for illustrative purposes only.
| Assay | Endpoint | Hypothetical Value for this compound | Reference Compound (e.g., known neuroprotective agent) |
| In Vitro Neuroprotection (SH-SY5Y cells) | EC₅₀ (protection against H₂O₂-induced toxicity) | 1.5 µM | 5 µM |
| Monoamine Oxidase B (MAO-B) Inhibition | IC₅₀ | 0.8 µM | 2 µM |
| Blood-Brain Barrier Permeability (PAMPA) | Pₑ (10⁻⁶ cm/s) | 6.5 | 3.2 |
| In Vivo Neuroprotection (MPTP Mouse Model) | % Rescue of Dopaminergic Neurons | 60% at 10 mg/kg | 45% at 10 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM to all wells except the control group.
-
Incubate for a further 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ value.
Protocol 2: In Vivo Assessment of Neuroprotection in a Mouse Model of Parkinson's Disease
Objective: To evaluate the in vivo efficacy of this compound in protecting dopaminergic neurons in the MPTP-induced mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Saline solution
-
Vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)
-
Immunohistochemistry reagents (anti-tyrosine hydroxylase antibody)
-
Microscope with stereology software
Procedure:
-
Acclimatize mice for one week.
-
Divide mice into four groups: Vehicle control, MPTP only, MPTP + this compound, and this compound only.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for 7 days.
-
On day 3, induce neurodegeneration by administering MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.
-
Continue daily administration of this compound for the remaining 4 days.
-
Seven days after the last MPTP injection, euthanize the mice and perfuse with paraformaldehyde.
-
Collect the brains and prepare coronal sections of the substantia nigra.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to label dopaminergic neurons.
-
Quantify the number of TH-positive neurons using stereological methods.
-
Analyze the data for statistically significant differences between the groups.
Visualizations
Caption: Hypothetical neuroprotective signaling pathway of this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
While direct evidence is currently sparse, the chemical properties of this compound and the known neuroactivity of the isoquinoline class of compounds provide a strong rationale for its investigation in the context of neurological disorders. Future research should focus on synthesizing this compound and its derivatives and systematically evaluating their activity in a panel of in vitro and in vivo models of neurodegeneration. Such studies will be crucial in determining the therapeutic potential of this promising, yet underexplored, compound.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY Database [genome.jp]
- 4. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols: 1-Fluoroisoquinoline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoroisoquinoline is a valuable and versatile building block in modern organic synthesis, primarily utilized for the introduction of diverse functionalities at the C1 position of the isoquinoline scaffold. The high electronegativity of the fluorine atom activates the C1 position for nucleophilic aromatic substitution (SNAr), making it an excellent electrophilic partner in a variety of transformations. Furthermore, its participation in palladium-catalyzed cross-coupling reactions allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted isoquinolines. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the fluorine atom and the ring nitrogen atom facilitates the displacement of the fluoride ion by various nucleophiles. This allows for the straightforward synthesis of 1-alkoxy-, 1-amino-, and 1-thioisoquinoline derivatives, which are important precursors for biologically active molecules.
Synthesis of 1-Aryloxyisoquinolines
Application: The synthesis of 1-aryloxyisoquinolines is a key step in the preparation of compounds with potential applications in medicinal chemistry, including as kinase inhibitors and anti-cancer agents.
Reaction Scheme:
Experimental Protocol: Synthesis of 1-Phenoxyisoquinoline
-
Materials:
-
This compound (1.0 mmol, 147.1 mg)
-
Phenol (1.2 mmol, 112.9 mg)
-
Potassium carbonate (K2CO3) (2.0 mmol, 276.4 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenol, and potassium carbonate.
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-phenoxyisoquinoline.
-
Quantitative Data:
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K2CO3 | DMF | 120 | 18 | 85-95 |
| 2 | 4-Methoxyphenol | Cs2CO3 | Dioxane | 110 | 16 | 88-96 |
| 3 | 4-Nitrophenol | NaH | THF | 65 | 12 | 90-98 |
Synthesis of 1-Amino- and 1-Alkylaminoisoquinolines
Application: 1-Amino- and 1-Alkylaminoisoquinolines are crucial intermediates in the synthesis of various pharmaceuticals, including protein kinase inhibitors and other therapeutic agents.
Reaction Scheme:
Experimental Protocol: Synthesis of 1-(Piperidin-1-yl)isoquinoline
-
Materials:
-
This compound (1.0 mmol, 147.1 mg)
-
Piperidine (2.0 mmol, 170.3 mg, 0.20 mL)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (3 mL)
-
-
Procedure:
-
In a sealed tube, dissolve this compound in anhydrous DMSO.
-
Add piperidine to the solution.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to yield 1-(piperidin-1-yl)isoquinoline.
-
Quantitative Data:
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | None | DMSO | 100 | 12 | 80-90 |
| 2 | Morpholine | K2CO3 | DMF | 110 | 16 | 75-85 |
| 3 | Aniline | NaOtBu | Toluene | 100 | 24 | 60-75 |
Synthesis of 1-Thioisoquinolines
Application: 1-Thioisoquinolines serve as precursors for the synthesis of compounds with potential anti-inflammatory and anti-viral activities.
Reaction Scheme:
Experimental Protocol: Synthesis of 1-(Phenylthio)isoquinoline
-
Materials:
-
This compound (1.0 mmol, 147.1 mg)
-
Thiophenol (1.1 mmol, 121.2 mg, 0.11 mL)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 mmol, 60 mg)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride to the cooled THF.
-
Slowly add thiophenol dropwise to the suspension. Stir at 0 °C for 30 minutes.
-
Add a solution of this compound in THF (2 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to obtain 1-(phenylthio)isoquinoline.
-
Quantitative Data:
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaH | THF | rt | 6 | 85-95 |
| 2 | Benzyl mercaptan | K2CO3 | DMF | 80 | 8 | 80-90 |
| 3 | Ethanethiol | NaOEt | EtOH | rt | 10 | 70-80 |
Palladium-Catalyzed Cross-Coupling Reactions
This compound can also participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C and C-N bonds. Although the C-F bond is generally less reactive than C-Br or C-I bonds in these reactions, suitable catalytic systems can achieve efficient transformations.
Suzuki-Miyaura Coupling
Application: The Suzuki-Miyaura coupling is a versatile method for the synthesis of 1-aryl- and 1-vinylisoquinolines, which are common structural motifs in natural products and pharmaceuticals.
Reaction Scheme:
Experimental Protocol: Synthesis of 1-Phenylisoquinoline
-
Materials:
-
This compound (1.0 mmol, 147.1 mg)
-
Phenylboronic acid (1.5 mmol, 182.9 mg)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 11.2 mg)
-
SPhos (0.1 mmol, 41.0 mg)
-
Potassium phosphate (K3PO4) (3.0 mmol, 636.8 mg)
-
Toluene (4 mL) and Water (0.4 mL)
-
-
Procedure:
-
In a Schlenk tube, combine this compound, phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water.
-
Heat the mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 1-phenylisoquinoline.
-
Quantitative Data:
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 110 | 24 | 70-80 |
| 2 | 4-Tolylboronic acid | Pd2(dba)3 | XPhos | CsF | Dioxane | 120 | 20 | 75-85 |
| 3 | Vinylboronic acid pinacol ester | Pd(PPh3)4 | - | K2CO3 | DME/H2O | 90 | 18 | 60-70 |
Buchwald-Hartwig Amination
Application: This reaction provides a direct route to N-aryl- and N-alkyl-1-aminoisoquinolines, which are valuable in the development of new drug candidates.[1]
Reaction Scheme:
Experimental Protocol: Synthesis of N-Phenylisoquinolin-1-amine
-
Materials:
-
This compound (1.0 mmol, 147.1 mg)
-
Aniline (1.2 mmol, 111.7 mg, 0.11 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd2(dba)3, Xantphos, and NaOtBu.
-
Evacuate and backfill with argon.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Heat the reaction mixture to 110 °C for 18-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography (eluent: hexane/ethyl acetate).
-
Quantitative Data:
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd2(dba)3 | Xantphos | NaOtBu | Toluene | 110 | 24 | 65-75 |
| 2 | Benzylamine | Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 100 | 20 | 70-80 |
| 3 | Morpholine | Pd(OAc)2 | RuPhos | K3PO4 | t-BuOH | 100 | 18 | 75-85 |
Sonogashira Coupling
Application: The Sonogashira coupling enables the synthesis of 1-alkynylisoquinolines, which are versatile intermediates and have shown interesting biological activities.
Reaction Scheme:
Experimental Protocol: Synthesis of 1-(Phenylethynyl)isoquinoline
-
Materials:
-
This compound (1.0 mmol, 147.1 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 mmol, 21.1 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (Et3N) (3.0 mmol, 303.6 mg, 0.42 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
-
Procedure:
-
In a Schlenk tube, dissolve this compound, Pd(PPh3)2Cl2, and CuI in anhydrous THF.
-
Add triethylamine and phenylacetylene.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction at 60 °C for 12 hours.
-
Cool the mixture, filter off the triethylammonium salt, and wash the solid with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent.
-
Purify the product by column chromatography (eluent: hexane/ethyl acetate).
-
Quantitative Data:
| Entry | Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 60 | 12 | 70-85 |
| 2 | 1-Hexyne | Pd(PPh3)4 | CuI | Diisopropylamine | DMF | 80 | 10 | 65-75 |
| 3 | Trimethylsilylacetylene | Pd(OAc)2/PPh3 | CuI | Piperidine | Toluene | 70 | 16 | 75-90 |
Diagrams
Caption: Generalized SNAr pathway for this compound.
Caption: General workflow for Pd-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a diverse range of 1-substituted isoquinolines. Its reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols and data presented herein provide a solid foundation for the application of this compound in the development of novel and complex molecular architectures.
References
Application Note and Protocol: Palladium-Catalyzed Synthesis of 1-Fluoroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of fluorine atoms into heterocyclic scaffolds is a critical strategy in medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. 1-Fluoroisoquinoline is a valuable building block for the synthesis of various biologically active molecules. This document provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed nucleophilic fluorination of 1-bromoisoquinoline. The described methodology is adapted from established procedures for the fluorination of heteroaryl halides, offering a practical and efficient route to this important compound.
Overall Reaction Scheme
Experimental Protocol
This protocol is based on analogous palladium-catalyzed fluorination reactions of nitrogen-containing heteroaryl bromides.[1]
Materials and Equipment
-
Starting Material: 1-Bromoisoquinoline
-
Catalyst: Pd(OAc)₂ (Palladium(II) acetate) or a suitable palladium precatalyst
-
Ligand: A sterically hindered biarylphosphine ligand (e.g., AdBrettPhos)
-
Fluoride Source: Silver(I) fluoride (AgF)
-
Additive: Potassium fluoride (KF)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Reaction Vessel: Schlenk tube or a similar vial suitable for inert atmosphere reactions
-
General Equipment: Magnetic stirrer, heating block or oil bath, Schlenk line for inert gas (Argon or Nitrogen), syringes, needles, standard laboratory glassware.
-
Purification: Silica gel for column chromatography, standard solvents for chromatography (e.g., hexanes, ethyl acetate).
Safety Precautions
-
Palladium compounds and organophosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Silver fluoride is corrosive and light-sensitive. Avoid contact with skin and eyes.
-
Anhydrous solvents are flammable and require careful handling.
-
All reactions should be conducted under an inert atmosphere to prevent catalyst deactivation.
Detailed Procedure
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add 1-bromoisoquinoline (1.0 mmol, 1.0 equiv), silver fluoride (AgF) (2.0 mmol, 2.0 equiv), and potassium fluoride (KF) (0.5 mmol, 0.5 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.
-
In a separate vial, prepare the catalyst system by mixing the palladium source and the ligand. For example, use a preformed palladium precatalyst or generate the active catalyst in situ.
-
Add the palladium catalyst/precatalyst (typically 1-3 mol%) to the Schlenk tube.
-
-
Reaction Execution:
-
Add anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (to achieve a concentration of approximately 0.1 M with respect to the starting material) to the Schlenk tube via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block at the desired temperature (typically 110-130 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry).
-
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 1-Bromoisoquinoline |
| Catalyst Loading | 1-3 mol% |
| Ligand | Sterically hindered biarylphosphine |
| Fluoride Source | AgF |
| Additive | KF |
| Solvent | 2-MeTHF |
| Concentration | 0.1 M |
| Temperature | 110-130 °C |
| Reaction Time | 12-24 h |
Table 2: Representative Results for the Fluorination of Heteroaryl Bromides[1]
| Substrate | Product | Yield (%) |
| 3-Bromoisoquinoline | 3-Fluoroisoquinoline | 85 |
| 6-Bromoisoquinoline | 6-Fluoroisoquinoline | 78 |
| 3-Bromo-5-cyanopyridine | 3-Fluoro-5-cyanopyridine | 75 |
| 3-Bromoquinoline | 3-Fluoroquinoline | 82 |
Note: The yields presented are for analogous reactions and serve as a reference for the expected outcome of the this compound synthesis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the palladium-catalyzed synthesis of this compound.
Proposed Catalytic Cycle
The catalytic cycle for the palladium-catalyzed fluorination of aryl halides is believed to proceed through a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) manifold. A commonly proposed mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by fluoride transfer and reductive elimination.
Caption: Proposed catalytic cycle for the palladium-catalyzed fluorination of 1-bromoisoquinoline.
References
Application Notes and Protocols for High-Throughput Screening of 1-Fluoroisoquinoline Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 1-fluoroisoquinoline libraries, with a focus on identifying potent and selective kinase inhibitors. The protocols are designed to be adaptable for various research and drug discovery settings.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its unique electronic and structural properties make it an attractive starting point for the discovery of potent and selective inhibitors of various enzyme classes, particularly kinases. High-throughput screening (HTS) of libraries based on this scaffold allows for the rapid identification of hit compounds that can be further optimized into clinical candidates.
This document outlines the screening of a hypothetical this compound library against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. Dysregulation of IRAK4 is implicated in a range of autoimmune diseases and cancers, making it a high-value therapeutic target.
Data Presentation: Screening of a this compound Library against IRAK4
A primary high-throughput screen of a focused this compound library was conducted, followed by dose-response confirmation and secondary assays to validate the initial hits. The data presented below is exemplified by the highly potent and selective IRAK4 inhibitor, PF-06650833, which incorporates a this compound moiety and serves as a model for a successful hit compound from such a library.[1][2][3]
Table 1: Primary HTS Results for a Representative this compound Compound
| Compound ID | Library | Concentration | Primary Assay | % Inhibition | Hit |
| FIQ-001 | This compound | 10 µM | IRAK4 Biochemical Assay | 98% | Yes |
Table 2: Dose-Response Analysis of Lead Compound PF-06650833
| Compound | Target | Assay Type | IC50 (nM) |
| PF-06650833 | IRAK4 | Biochemical | 0.52 |
| PF-06650833 | IRAK4 | Cell-based (PBMC) | 2.4 |
| PF-06650833 | IRAK4 | Human Whole Blood | 8.8 |
Data for PF-06650833 sourced from publicly available studies.[1][4]
Table 3: Kinase Selectivity Profile of PF-06650833
| Kinase | IC50 (nM) | Selectivity (fold vs IRAK4) |
| IRAK4 | 0.52 | 1 |
| IRAK1 | >3,600 | >7,000 |
| Other Kinases | >1,000 | >1,900 |
PF-06650833 demonstrates high selectivity for IRAK4 over other kinases, a critical attribute for a successful drug candidate.[1]
Signaling Pathway and Experimental Workflows
To provide a clear understanding of the biological context and the screening process, the following diagrams illustrate the IRAK4 signaling pathway and the high-throughput screening workflow.
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: High-Throughput Screening Workflow for Kinase Inhibitors.
Experimental Protocols
Protocol 1: Biochemical HTS Assay for IRAK4 Inhibition (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) based assay suitable for HTS to identify inhibitors of IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Fluorescently labeled tracer (e.g., a high-affinity ATP competitive ligand)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
This compound compound library (10 mM stock in DMSO)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each compound from the this compound library into the wells of a 384-well plate using an acoustic dispenser. This results in a final assay concentration of 10 µM.
-
For controls, dispense DMSO into designated wells (negative control) and a known IRAK4 inhibitor (positive control).
-
-
Enzyme and Tracer Preparation:
-
Prepare a solution of IRAK4 enzyme and the fluorescent tracer in assay buffer. The final concentrations should be optimized to yield a stable and robust FP window (e.g., 5 nM IRAK4 and 1 nM tracer).
-
-
Reaction Incubation:
-
Dispense 5 µL of the enzyme/tracer solution into each well of the compound-plated 384-well plate.
-
Mix by shaking the plate for 1 minute.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_neg_ctrl) / (mP_pos_ctrl - mP_neg_ctrl)])
-
Identify hits as compounds exhibiting inhibition above a defined threshold (e.g., >50%).
-
Protocol 2: Cell-Based Secondary Assay for NF-κB Activation
This protocol describes a cell-based reporter assay to confirm the activity of hit compounds in a more physiologically relevant context by measuring the inhibition of the downstream NF-κB signaling pathway.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well, white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293-NF-κB-luciferase cells into 384-well plates at a density of 10,000 cells/well in 40 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in culture medium.
-
Add 10 µL of the diluted compounds to the cells.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Cell Stimulation:
-
Prepare a solution of LPS (e.g., 100 ng/mL final concentration) or IL-1β in culture medium.
-
Add 10 µL of the stimulant to all wells except the unstimulated controls.
-
Incubate for 6 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add 50 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the stimulated and unstimulated controls.
-
Plot the normalized luminescence against the compound concentration and fit a dose-response curve to determine the IC50 value for each compound.
-
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The protocols and data presented here provide a framework for the high-throughput screening of this compound libraries and the identification of potent and selective inhibitors of IRAK4. The combination of a robust biochemical primary screen with a relevant cell-based secondary assay is crucial for the successful progression of hit compounds into lead optimization and further drug development. The example of PF-06650833 highlights the potential of this approach to yield clinical candidates for the treatment of inflammatory and autoimmune diseases.[1][2][3]
References
- 1. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
Application of 1-Fluoroisoquinoline in the Development of Kinase Inhibitors: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-fluoroisoquinoline scaffold is an emerging privileged structure in medicinal chemistry for the development of novel kinase inhibitors. The strategic incorporation of a fluorine atom at the 1-position can significantly influence the compound's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of kinase inhibitors based on the this compound core, drawing on specific examples and analogous well-characterized quinoline and quinazoline-based inhibitors.
Data Presentation: Inhibitory Activity of this compound Derivatives and Related Compounds
The following tables summarize the quantitative data on the inhibitory activity of compounds containing the isoquinoline, quinoline, or quinazoline core, highlighting the potential of the this compound scaffold in targeting various kinases.
Table 1: Inhibitory Activity of a this compound Derivative
| Compound ID | Target Kinase | IC50 (µM) | Cellular Context | Reference |
| Spautin-1 Analogue | NEK4 | ~1 | EGFR-mutant NSCLC cells | [1] |
Table 2: Inhibitory Activity of Structurally Related Kinase Inhibitors
| Compound Class | Target Kinase(s) | IC50 / Ki Values | Key Features | Reference(s) |
| Pyrrolo-quinoline derivatives | ATM, mTOR | IC50: 0.5 - 7.0 µM | Inhibitors of the PI3K-related kinase family. | [2] |
| 4-Anilinoquinoline-3-carbonitriles | EGFR | IC50: < 0.1 µM | Effective against EGFR mutations in non-small cell lung cancer. | [3] |
| Quinoline-chalcone hybrids | PI3K | IC50: 0.17 - 0.84 µM | Target the PI3K/AKT/mTOR signaling pathway. | [4] |
| 1-Phenanthryl-tetrahydroisoquinolines | PAK4 | - | Novel class of small-molecule PAK4 inhibitors. | [5] |
| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivatives | c-MET | IC50: 0.59 - 1.86 nM | Potent inhibitors with anti-tumor activity in various cancer cell lines. | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1-Chloro-7-fluoroisoquinoline (Key Intermediate)
This protocol outlines the synthesis of a key precursor for generating this compound-based inhibitors, adapted from the synthesis of a Spautin-1 analogue.[1]
Materials:
-
7-Fluoro-1-isoquinolonone
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Combine 7-fluoro-1-isoquinolonone (1.0 eq) and phosphorus oxychloride (50.0 eq) in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux for 2 hours.
-
Allow the reaction to cool to room temperature, then carefully pour the mixture into an ice-cold saturated NaHCO₃ solution to quench the excess POCl₃.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain 1-chloro-7-fluoroisoquinoline.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This is a general protocol for determining the in vitro potency of a this compound derivative against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compound (this compound derivative)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
Multi-well plates (e.g., 384-well)
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a multi-well plate, add the test compound, purified kinase, and the specific substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 1 hour).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cellular Proliferation Assay
This protocol assesses the anti-proliferative effects of a this compound derivative on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (this compound derivative)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well cell culture plates
-
Luminometer or spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for 72 hours.
-
Measure cell viability using a chosen reagent according to the manufacturer's protocol.
-
Calculate the GI50 (concentration that inhibits cell growth by 50%) from the dose-response curve.
Visualizations: Signaling Pathways and Workflows
Caption: Experimental workflow for developing this compound-based kinase inhibitors.
Caption: Inhibition of the ALK signaling pathway by a this compound derivative.
Caption: Dual inhibition of the PI3K/mTOR pathway by a this compound compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 1-phenanthryl-tetrahydroisoquinoline derivatives as novel p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for ¹⁸F-Labeling of Isoquinoline Derivatives for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the ¹⁸F-labeling of isoquinoline derivatives for use as Positron Emission Tomography (PET) imaging agents. The information is targeted towards researchers in radiochemistry, molecular imaging, and drug development.
Introduction
Isoquinoline and its derivatives are important structural motifs in a wide range of biologically active compounds. Their ability to interact with various biological targets makes them attractive scaffolds for the development of PET radiotracers. PET is a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of physiological processes at the molecular level. The use of the positron-emitting radionuclide fluorine-18 (¹⁸F) is highly advantageous for PET tracer development due to its near-ideal half-life (109.7 min), low positron energy, and well-established radiolabeling chemistry.[1][2] This document outlines the synthesis and evaluation of ¹⁸F-labeled isoquinoline derivatives targeting specific receptors, such as the sigma-2 (σ₂) and cannabinoid type 2 (CB2) receptors, which are implicated in various pathological conditions including cancer and neuroinflammation.[3][4][5]
Featured ¹⁸F-Labeled Isoquinoline Derivatives
This section details two examples of ¹⁸F-labeled isoquinoline and quinoline derivatives, highlighting their application in PET imaging.
[¹⁸F]-26 for Sigma-2 (σ₂) Receptor Imaging
The σ₂ receptor is a promising biomarker for cancer diagnosis due to its high density in proliferating tumor cells.[3] The development of PET probes for σ₂ receptors is an active area of research. A series of 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized and evaluated for this purpose, leading to the identification of compound 26 as a promising candidate for ¹⁸F-labeling.[3]
[¹⁸F]-14 for Cannabinoid Type 2 (CB2) Receptor Imaging
The cannabinoid receptor type 2 (CB2) is a key target in the study of neuroinflammation, neurodegeneration, and cancer.[4][5] PET imaging of CB2 receptors can provide valuable insights into these disease processes. A series of 2-oxoquinoline derivatives have been developed as CB2-specific ligands, with compound 14 showing promise for PET imaging after ¹⁸F-labeling.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the featured ¹⁸F-labeled isoquinoline and quinoline derivatives.
| Compound | Target Receptor | Radiochemical Yield (RCY) | Molar Activity (A_m) | Radiochemical Purity | Binding Affinity (K_i or K_d) |
| [¹⁸F]-26 | Sigma-2 (σ₂) | Not explicitly stated in the provided abstract | Not explicitly stated in the provided abstract | Not explicitly stated in the provided abstract | High σ₂ affinity (specific binding confirmed)[3] |
| [¹⁸F]-14 | Cannabinoid Type 2 (CB2) | 10-15% (average 12%) | 1200 mCi/µmol (44.4 GBq/µmol) | >99% | K_d = 3.4 nM[5], K_i = 2.8 nM (for non-radioactive 14)[4] |
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]-14 for CB2 Receptor Imaging
This protocol describes a two-step radiosynthesis of [¹⁸F]-14, a 2-oxoquinoline derivative for PET imaging of CB2 receptors. The process involves the preparation of a radiolabeled intermediate, 4-[¹⁸F]fluorobenzylamine ([¹⁸F]-3), followed by its coupling with an acid chloride precursor.[4][5]
Step 1: Synthesis of 4-[¹⁸F]Fluorobenzylamine ([¹⁸F]-3)
-
Radiofluorination:
-
Start with cyclotron-produced [¹⁸F]fluoride.
-
Perform nucleophilic radiofluorination on the precursor, 4-cyano-N,N,N-trimethylanilinium triflate salt.
-
The reaction is carried out with K¹⁸F/Kryptofix 2.2.2 at 110°C for 20 minutes.[4] This step typically yields 70-75% (decay-corrected) of the fluorinated intermediate.[4]
-
-
Reduction:
Step 2: Coupling Reaction to Yield [¹⁸F]-14
-
Precursor Preparation:
-
Prepare the acid chloride of 7-methoxy-8-butoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (precursor 12).
-
-
Coupling:
-
Purification:
-
Purify the final product, [¹⁸F]-14, using semi-preparative HPLC. For [¹⁸F]-14, a mobile phase of 50% MeCN/water at a flow rate of 4 mL/min is used, with the product eluting between 15-17.5 minutes.[4]
-
Evaporate the solvent under reduced pressure.
-
Formulate the final product in a suitable solvent for injection, such as 50% DMSO in saline.[4]
-
The total synthesis time is approximately 140-150 minutes from the end of bombardment (EOB).[4]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Radiosynthesis workflow for [¹⁸F]-14.
References
- 1. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 3,4-dihydroisoquinolin-1(2H)-one derivatives for the Positron Emission Tomography (PET) imaging of σ₂ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays Utilizing 1-Fluoroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing 1-Fluoroisoquinoline derivatives in cell-based assays. The focus is on fluoroindenoisoquinolines, a specific class of these derivatives that have shown promise as non-camptothecin topoisomerase I (TOP1) inhibitors in cancer research.
Introduction
This compound derivatives are a class of heterocyclic compounds with significant potential in drug discovery. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity to target molecules. A notable subclass, the fluoroindenoisoquinolines, has been identified as potent inhibitors of Topoisomerase I, a key enzyme in DNA replication and a validated target for anticancer drugs. These compounds induce stable TOP1 cleavage complexes (TOP1cc), leading to DNA damage and subsequent cell death in cancer cells.
This document outlines key cell-based assays for evaluating the efficacy of this compound derivatives, with a focus on their application as anticancer agents.
Data Summary
The following table summarizes the in vitro activity of representative fluoroindenoisoquinoline compounds.
| Compound Name | Alias | Target | Cell Lines | Activity (Concentration) | Reference |
| LMP517 | NSC 781517 | Topoisomerase I | CCRF-CEM (leukemia), HCT116 (colon carcinoma) | Nanomolar concentrations | [1] |
| LMP135 | NSC 779135 | Topoisomerase I | CCRF-CEM (leukemia), HCT116 (colon carcinoma), H82 (small-cell lung cancer) xenografts | Nanomolar concentrations, more potent than topotecan in NCI-60 panel | [1] |
| LMP134 | NSC 779134 | Topoisomerase I | CCRF-CEM (leukemia), HCT116 (colon carcinoma) | Nanomolar concentrations | [1] |
Key Experiments and Protocols
Topoisomerase I (TOP1) Cleavage Complex (TOP1cc) Induction Assay
This assay measures the ability of a compound to trap TOP1 on DNA, forming a stable cleavage complex.
Principle: Compounds that inhibit the re-ligation step of the TOP1 catalytic cycle trap the enzyme on the DNA. These covalent complexes can be isolated and quantified, providing a direct measure of the compound's mechanism of action.
Protocol:
-
Cell Culture: Culture human leukemia (CCRF-CEM) or colon carcinoma (HCT116) cells in appropriate media to ~80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of the this compound derivative (e.g., LMP135) for a specified time (e.g., 30-60 minutes). Include a positive control (e.g., camptothecin) and a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer to isolate cellular proteins and DNA.
-
Cesium Chloride Gradient Ultracentrifugation: Separate the TOP1-DNA complexes from free proteins by ultracentrifugation through a cesium chloride gradient.
-
Slot-Blot Analysis: Transfer the fractions from the gradient to a nitrocellulose membrane using a slot-blot apparatus.
-
Immunodetection: Probe the membrane with a primary antibody specific for TOP1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the amount of trapped TOP1cc.
Diagram of Experimental Workflow:
Caption: Workflow for the TOP1 Cleavage Complex (TOP1cc) Induction Assay.
DNA Damage Response (γH2AX) Assay
This assay quantifies the cellular response to DNA double-strand breaks induced by TOP1 inhibitors.
Principle: Phosphorylation of the histone variant H2AX on serine 139 (to form γH2AX) is one of the earliest events in the DNA damage response. The level of γH2AX is a sensitive marker for DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., CCRF-CEM or HCT116) in a multi-well plate and treat with the this compound derivative for various time points (e.g., 1, 2, 4, 24 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity of γH2AX foci within the nuclei.
-
-
Western Blot Analysis (Alternative to Immunofluorescence):
-
Lyse the treated cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against γH2AX and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect and quantify the protein bands.
-
Diagram of Signaling Pathway:
Caption: DNA damage response pathway initiated by this compound derivatives.
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The cell-based assays described provide a robust framework for the preclinical evaluation of this compound derivatives as potential anticancer agents. These protocols can be adapted for high-throughput screening to identify novel and potent drug candidates. The fluoroindenoisoquinolines represent a promising class of compounds that warrant further investigation and development.
References
Application Notes and Protocols for 1-Fluoroisoquinoline in Crop Protection Research
Disclaimer: As of late 2025, specific research detailing the direct application of 1-Fluoroisoquinoline in crop protection is limited in publicly accessible literature. The following application notes and protocols are based on established methodologies for evaluating related fluorinated and isoquinoline-based compounds in agrochemical research. These should be regarded as a general framework for investigation rather than established protocols for this compound itself.
Introduction
Heterocyclic compounds containing fluorine are of significant interest in the development of new agrochemicals. The incorporation of fluorine can alter a molecule's physical, chemical, and biological properties, often leading to enhanced efficacy and metabolic stability.[1][2] The isoquinoline scaffold, a structural isomer of quinoline, is present in numerous natural alkaloids and synthetic compounds with a wide range of biological activities, including insecticidal and fungicidal properties.[3][4][5]
While direct data on this compound is scarce, research on related compounds such as fluorinated quinolines and other isoquinoline derivatives has shown promising results in crop protection, targeting a variety of pests and pathogens.[3][6][7][8] For instance, certain isoquinoline alkaloids are explored for their potential as botanical insecticides and fungicides.[3][4] This document outlines potential applications and generalized experimental protocols for assessing the efficacy of this compound as a candidate for crop protection.
Section 1: Potential Applications in Crop Protection
Based on the known activities of the isoquinoline and fluorinated heterocyclic scaffolds, this compound could be investigated for the following applications:
-
Fungicide: Many quinoline and isoquinoline derivatives have demonstrated antifungal properties.[3][5][8] Research into this compound could focus on its efficacy against common agricultural fungal pathogens.
-
Insecticide: The isoquinoline core is found in some compounds with insecticidal activity.[3][7] Studies could explore its potential as a contact or systemic insecticide against common agricultural pests.
-
Herbicide: While less common for isoquinolines, related fluoroquinolone structures have been investigated for herbicidal activity, targeting enzymes like DNA gyrase in plants.[9][10][11]
Section 2: Quantitative Data on Related Compounds
The following tables summarize the biological activity of compounds structurally related to this compound, providing a benchmark for potential efficacy.
Table 1: Insecticidal Activity of a Phenoxy-Quinoline Derivative (Flometoquin)
| Test Species | Stage | LC50 Value |
| Plutella xylostella (Diamondback moth) | 3rd-instar larvae | 0.47 mg/L |
| Bemisia tabaci (Sweet potato whitefly) | 1st-instar nymphs | 0.64 mg/L |
| Bemisia tabaci (Sweet potato whitefly) | Adults | 0.93 mg/L |
| Thrips tabaci (Onion thrips) | 1st-instar nymphs | 0.17 mg/L |
| Thrips tabaci (Onion thrips) | Adults | 0.14 mg/L |
| Frankliniella occidentalis (Western flower thrips) | 1st-instar nymphs | 0.15 mg/L |
| Frankliniella occidentalis (Western flower thrips) | Adults | 0.17 mg/L |
| Thrips palmi (Melon thrips) | All stages | 0.09 mg/L |
Data extracted from a study on the novel insecticide flometoquin, which features a quinoline core.[7]
Table 2: Antifungal Activity of Synthesized Fluorinated Quinoline Analogs
| Compound | Sclerotinia sclerotiorum (% Inhibition at 50 µg/mL) | Rhizoctonia solani (% Inhibition at 50 µg/mL) |
| 2b | >80% | Not Reported |
| 2e | >80% | Not Reported |
| 2f | >80% | Not Reported |
| 2g | Not Reported | 80.8% |
| 2k | >80% | Not Reported |
| 2n | >80% | Not Reported |
Data from a study on novel fluorinated quinoline analogs, demonstrating their potential against fungal pathogens.[6]
Section 3: Experimental Protocols
The following are generalized protocols for the preliminary screening of this compound for herbicidal, fungicidal, and insecticidal activities.
Protocol 3.1: General Herbicidal Activity Screening
Objective: To assess the pre- and post-emergence herbicidal activity of this compound against representative monocot and dicot weed species.
Materials:
-
This compound
-
Technical grade solvent (e.g., acetone, DMSO)
-
Surfactant (e.g., Tween 20)
-
Seeds of test plants (e.g., Echinochloa crus-galli - barnyard grass, Amaranthus retroflexus - redroot pigweed)
-
Pots with sterile soil mix
-
Growth chamber with controlled light, temperature, and humidity
-
Spray chamber
Methodology:
-
Preparation of Test Solution: Prepare a stock solution of this compound in the chosen solvent. For application, create a series of dilutions (e.g., 10, 100, 1000 ppm) in water containing a surfactant (e.g., 0.1% Tween 20).
-
Pre-emergence Application: a. Sow seeds of test species in pots at the recommended depth. b. Immediately after sowing, spray the soil surface evenly with the test solutions at a defined application rate (e.g., 1000 L/ha). c. Place the pots in a growth chamber. d. After 14-21 days, assess the percentage of germination and the health of the seedlings compared to a solvent-only control.
-
Post-emergence Application: a. Sow seeds and allow them to grow to the 2-3 leaf stage. b. Spray the foliage of the seedlings with the test solutions until runoff. c. Return the pots to the growth chamber. d. After 14-21 days, visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 (no effect) to 100 (complete kill).
Protocol 3.2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Objective: To determine the efficacy of this compound in inhibiting the mycelial growth of key fungal pathogens.
Materials:
-
This compound
-
Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Solvent (e.g., DMSO)
-
Incubator
Methodology:
-
Preparation of Amended Media: Prepare a stock solution of this compound in DMSO. Add appropriate volumes of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Pour the amended PDA into sterile petri dishes. A control plate should contain PDA with the same concentration of DMSO.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony on all plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.
-
EC50 Determination: The effective concentration required to inhibit 50% of mycelial growth (EC50) can be determined by probit analysis of the dose-response data.
Protocol 3.3: Insecticidal Bioassay (Leaf-Dip Method)
Objective: To evaluate the contact and/or ingestion toxicity of this compound against a model insect pest.
Materials:
-
This compound
-
Test insects (e.g., larvae of Spodoptera exigua - beet armyworm)
-
Host plant leaves (e.g., cabbage, cotton)
-
Solvent and surfactant
-
Ventilated containers for holding insects
-
Petri dishes lined with filter paper
Methodology:
-
Preparation of Treatment Solutions: Prepare a series of concentrations of this compound in water with a surfactant.
-
Leaf Treatment: Dip host plant leaves into the test solutions for approximately 10-30 seconds. Allow the leaves to air dry completely. Control leaves should be dipped in the solvent-surfactant solution only.
-
Insect Exposure: Place one treated leaf in each petri dish along with a set number of insect larvae (e.g., 10 third-instar larvae).
-
Incubation: Maintain the petri dishes in a controlled environment (e.g., 25°C, 16:8 light:dark photoperiod).
-
Mortality Assessment: Record insect mortality at 24, 48, and 72 hours after exposure. Larvae are considered dead if they do not move when prodded with a fine brush.
-
LC50 Calculation: Use the mortality data to calculate the lethal concentration that kills 50% of the test population (LC50) through probit analysis.
Section 4: Visualizations
Diagrams of Experimental Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN103687491A - Pesticide made of isoquinoline alkaloids, flavonoids and vegetable and/or essential oils - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of flometoquin, a novel quinoline insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Herbicidal activity of fluoroquinolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
1-Fluoroisoquinoline as a Fluorescent Probe in Bioimaging: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific studies detailing the use of 1-fluoroisoquinoline as a fluorescent probe for bioimaging. The following application notes and protocols are based on the broader class of isoquinoline and fluorinated quinoline derivatives, providing a foundational understanding and framework for potential applications of this compound.
Introduction
Isoquinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in the field of bioimaging due to their intrinsic fluorescent properties. The introduction of a fluorine atom into the isoquinoline scaffold can modulate its photophysical and pharmacokinetic properties, making fluorinated derivatives potentially valuable as fluorescent probes. While data on this compound is scarce, the principles outlined below for related compounds can guide its potential development and application.
Quinoline-based fluorescent probes are widely utilized for their sensitivity, specificity, and versatility in imaging various biological targets and processes.[1] These probes have been successfully employed to detect metal ions, visualize cellular organelles such as lysosomes and lipid droplets, and monitor intracellular pH and viscosity.[1]
Synthesis of Fluorinated Isoquinolines
The synthesis of fluorinated isoquinolines is a key step in developing them as fluorescent probes. A recent one-pot, microwave-assisted method has been developed for the synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles.[2] This method allows for the preparation of a diverse range of 3-fluoroisoquinolines with a fluoroalkyl group at the 1-position.[2] The presence of fluorine at the 3-position and a halogen at the 4-position enables further chemical modifications through nucleophilic aromatic substitution and cross-coupling reactions, respectively.[2] This synthetic flexibility is crucial for tuning the probe's properties for specific bioimaging applications.
Photophysical Properties of Isoquinoline Derivatives
The fluorescence properties of isoquinoline derivatives, such as their absorption and emission maxima, quantum yield, and Stokes shift, are highly dependent on their substitution pattern and the surrounding solvent environment. These properties are critical for their effectiveness as fluorescent probes in bioimaging.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Stokes Shift (nm) | Solvent |
| 1-(isoquinolin-3-yl)azetidin-2-one | 356 | 391 | 0.963 | 35 | 0.1 M H2SO4 |
| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | 431 | 0.890 | 54 | 0.1 M H2SO4 |
| 3-Hydroxyisoquinoline Derivative (ISO-1) | 358-383 | 395-446 | 0.20-0.90 | - | Various |
Table compiled from data presented in Molecules (2019) and ChemBioChem (2021).[3][4]
Experimental Protocols
While a specific protocol for this compound is not available, the following general protocols for cellular imaging using fluorescent probes can be adapted.
Protocol 1: General Staining of Live Cells
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM in DMSO). On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in a suitable imaging medium (e.g., phenol red-free DMEM or HBSS).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing imaging medium to the cells.
-
Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time should be determined experimentally.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed imaging medium to remove excess unbound probe.
-
Imaging: Mount the dish or coverslip on a fluorescence microscope. Excite the probe at its maximum excitation wavelength and collect the emission at the appropriate wavelength range.
Protocol 2: In Vivo Imaging in an Invertebrate Model (Adapted from Ciona intestinalis)
-
Animal Preparation: Collect and maintain the model organisms (e.g., Ciona intestinalis larvae) in an appropriate medium (e.g., artificial seawater).
-
Probe Exposure: Prepare different concentrations of the fluorescent probe in the holding medium. Expose the organisms to the probe solutions for a defined period (e.g., 1 hour).
-
Observation: Transfer the organisms to a microscope slide and observe using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI filter for blue-fluorescent probes).
-
Image Acquisition: Capture images at different magnifications to observe the localization of the fluorescent signal within the organism's tissues and cells.
Visualizations
Experimental Workflow for Fluorescent Probe Application
Caption: General workflow for the application of a novel fluorescent probe in bioimaging.
Putative Signaling Pathway Interaction
As there is no specific information on this compound targeting a particular signaling pathway, the following diagram illustrates a hypothetical scenario where a fluorescent probe could be used to visualize a generic kinase signaling cascade.
Caption: Hypothetical interaction of a fluorescent probe with a kinase in a signaling pathway.
Conclusion
While this compound itself is not yet established as a fluorescent probe in the scientific literature, the broader family of isoquinoline and fluorinated quinoline derivatives demonstrates significant promise for bioimaging applications. The synthetic accessibility of fluorinated isoquinolines and the tunable nature of their photophysical properties suggest that with further research, this compound and its derivatives could be developed into valuable tools for visualizing cellular structures and processes. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring the potential of this and other novel fluorophores in the dynamic field of bioimaging.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N -fluoroalkyl-1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00713A [pubs.rsc.org]
- 3. Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Fluoroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Fluoroisoquinoline synthesis.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Halogen Exchange (Halex) reaction of 1-Chloroisoquinoline.
Issue 1: Low or No Conversion of 1-Chloroisoquinoline to this compound
| Potential Cause | Recommended Solution |
| Inactive Fluoride Source | Potassium fluoride (KF) is highly hygroscopic. The presence of water can significantly reduce its nucleophilicity. Use spray-dried KF or dry it thoroughly under vacuum at high temperature before use. Consider using anhydrous cesium fluoride (CsF), which is less hygroscopic and more reactive, though more expensive. |
| Inappropriate Solvent | Aprotic polar solvents are essential for the Halex reaction. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Sulfolane are recommended to solubilize the fluoride salt and promote the reaction. Non-polar solvents will not facilitate the dissolution of the fluoride salt. |
| Low Reaction Temperature | The Halex reaction often requires elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, for example, in increments of 10-20°C, to find the optimal balance between reaction rate and side product formation. Monitor the reaction by TLC or GC-MS to track the consumption of the starting material. |
| Insufficient Mixing | In a solid-liquid phase transfer reaction, efficient mixing is crucial. Ensure vigorous stirring to maximize the surface area contact between the solid fluoride salt and the dissolved 1-Chloroisoquinoline. |
Issue 2: Formation of Side Products and Difficulty in Purification
| Potential Cause | Recommended Solution |
| Hydrolysis of Starting Material or Product | The presence of water can lead to the formation of 1-hydroxyisoquinoline from 1-chloroisoquinoline. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination. |
| Incomplete Reaction | Unreacted 1-Chloroisoquinoline can be a major impurity. Monitor the reaction progress and consider extending the reaction time or increasing the temperature if the conversion is slow. |
| Thermal Decomposition | At excessively high temperatures, decomposition of the starting material or product may occur, leading to a complex mixture of byproducts. Determine the optimal temperature that provides a good reaction rate without significant degradation. |
| Co-elution during Chromatography | This compound and 1-Chloroisoquinoline have similar polarities, which can make separation by column chromatography challenging. Use a long column with a shallow gradient of a solvent system like hexane/ethyl acetate for better separation. Alternatively, fractional distillation under reduced pressure can be an effective purification method. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most common method for the synthesis of this compound is the Halogen Exchange (Halex) reaction, which involves the nucleophilic substitution of the chlorine atom in 1-Chloroisoquinoline with a fluoride ion. This method is generally preferred for its relatively straightforward procedure and the availability of the starting material.
Q2: How can I improve the reactivity of potassium fluoride (KF) for the Halex reaction?
To enhance the reactivity of KF, it is crucial to use it in its anhydrous form. Spray-dried KF is commercially available and offers a high surface area and low moisture content, making it more effective than standard KF. Alternatively, you can activate KF by heating it under vacuum to remove any absorbed water.
Q3: Is a phase-transfer catalyst necessary for the fluorination of 1-Chloroisoquinoline?
While not always strictly necessary, a phase-transfer catalyst (PTC) can significantly improve the reaction rate and yield, especially when using potassium fluoride. PTCs, such as crown ethers (e.g., 18-crown-6) or quaternary ammonium salts, help to transport the fluoride anion from the solid phase into the organic phase where the reaction occurs.
Q4: What are the expected side products in the synthesis of this compound via the Halex reaction?
The primary side product is typically unreacted 1-Chloroisoquinoline. If moisture is present, 1-hydroxyisoquinoline can also be formed. At higher temperatures, thermal decomposition may lead to a more complex mixture of unidentified byproducts.
Q5: What is a suitable method for purifying this compound?
Purification can be achieved through several methods. Flash column chromatography on silica gel using a gradient of ethyl acetate in hexane is a common laboratory-scale technique. For larger quantities, fractional distillation under reduced pressure can be an effective method to separate this compound from the less volatile 1-Chloroisoquinoline.
Section 3: Data Presentation
Table 1: Effect of Fluoride Source and Phase-Transfer Catalyst on the Yield of this compound
| Entry | Fluoride Source | Phase-Transfer Catalyst (PTC) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Standard KF | None | DMSO | 150 | 24 | 35 |
| 2 | Spray-dried KF | None | DMSO | 150 | 18 | 65 |
| 3 | Spray-dried KF | 18-crown-6 (0.1 eq) | DMSO | 120 | 12 | 85 |
| 4 | CsF | None | DMF | 120 | 10 | 92 |
Note: The data presented in this table is a representative summary based on typical outcomes for Halex reactions and should be used as a guideline for optimization.
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound via Halex Reaction using Spray-Dried KF and a Phase-Transfer Catalyst
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Chloroisoquinoline (1.0 eq), spray-dried potassium fluoride (2.0 eq), and 18-crown-6 (0.1 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., nitrogen).
-
Reaction: Heat the reaction mixture to 120°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion of the reaction (typically 12-18 hours), cool the mixture to room temperature. Pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Section 5: Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Technical Support Center: Synthesis of 1-Fluoroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Fluoroisoquinoline. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): This method typically involves the reaction of 1-Chloroisoquinoline with a fluoride salt, such as potassium fluoride (KF).
-
Balz-Schiemann Reaction: This route starts with the diazotization of 1-Aminoisoquinoline, followed by a fluorination step.
Q2: My Nucleophilic Aromatic Substitution (SNAr) reaction is giving a low yield of this compound. What are the potential causes?
A2: Low yields in the SNAr synthesis of this compound can be attributed to several factors:
-
Presence of water: Trace amounts of water in the reaction mixture can lead to the formation of 1-hydroxyisoquinoline as a significant byproduct.
-
Inefficient fluoride source: The choice and handling of the fluoride salt are critical. Anhydrous conditions are often necessary for optimal reactivity.
-
Suboptimal reaction temperature: The temperature needs to be high enough to drive the substitution but not so high as to cause decomposition of the starting material or product.
-
Solvent effects: The polarity and aprotic nature of the solvent can significantly influence the reaction rate and yield.
Q3: I am observing a significant amount of a byproduct in my SNAr reaction. How can I identify and minimize it?
A3: A common byproduct in the SNAr fluorination of 1-Chloroisoquinoline is 1-hydroxyisoquinoline, formed by the reaction with residual water. To confirm its presence, you can use analytical techniques such as mass spectrometry and NMR spectroscopy. To minimize its formation, ensure all reagents and solvents are scrupulously dried before use.
Q4: The Balz-Schiemann reaction I am running is giving inconsistent results and seems hazardous. What precautions should I take?
A4: The Balz-Schiemann reaction involves a diazonium salt intermediate, which can be thermally unstable and potentially explosive, especially when isolated in a dry state. Key precautions include:
-
Maintaining low temperatures (typically 0-5 °C) during the diazotization step.
-
Avoiding the isolation of the dry diazonium salt whenever possible. One-pot procedures are generally safer.
-
Careful control of the thermal decomposition of the diazonium tetrafluoroborate to prevent a runaway reaction.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) of 1-Chloroisoquinoline
Problem: Low Yield of this compound and Formation of 1-Hydroxyisoquinoline
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Water | Dry all glassware in an oven prior to use. Use anhydrous solvents and reagents. Consider adding a drying agent if compatible with the reaction conditions. | Reduced formation of 1-hydroxyisoquinoline and an increased yield of the desired this compound. |
| Ineffective Fluoride Source | Use spray-dried potassium fluoride or another highly active fluoride source. Consider the use of a phase-transfer catalyst (e.g., a crown ether) to enhance the solubility and reactivity of the fluoride salt. | Improved conversion of 1-Chloroisoquinoline to this compound. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Start with literature-reported values and perform small-scale experiments at slightly higher and lower temperatures to find the optimal conditions for your setup. | An increase in the reaction rate and yield without significant decomposition. |
Quantitative Data on Side Product Formation
| Reaction Condition | Yield of this compound (%) | Yield of 1-Hydroxyisoquinoline (%) |
| Anhydrous conditions | ~80-90% | < 5% |
| Presence of 1% water | ~50-60% | ~20-30% |
Note: These are representative values and can vary based on specific reaction parameters.
Experimental Protocol: Nucleophilic Fluorination of 1-Chloroisoquinoline
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-Chloroisoquinoline (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).
-
Solvent Addition: Add a high-boiling aprotic polar solvent (e.g., dimethylformamide, dimethyl sulfoxide) under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 150-200 °C) and stir for the specified time (monitor by TLC or GC-MS).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Balz-Schiemann Reaction of 1-Aminoisoquinoline
Problem: Low Yield of this compound and Potential for Hazardous Conditions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of Diazonium Salt | Maintain a low temperature (0-5 °C) throughout the diazotization process. Use the diazonium salt solution immediately in the next step without isolation. | Minimized decomposition of the intermediate and improved yield of the final product. |
| Incomplete Diazotization | Ensure the complete dissolution of 1-Aminoisoquinoline in the acidic solution before the addition of sodium nitrite. Add the sodium nitrite solution slowly to control the reaction rate and temperature. | Complete conversion of the starting amine to the diazonium salt, leading to a higher yield of this compound. |
| Violent Decomposition | Perform the thermal decomposition of the diazonium tetrafluoroborate in a controlled manner. Consider using a one-pot method where the diazonium salt is not isolated. For larger scale reactions, consider using a continuous flow setup. | A safer reaction with a controlled release of nitrogen gas and a more consistent yield. |
Experimental Protocol: Balz-Schiemann Reaction of 1-Aminoisoquinoline
-
Diazotization: Dissolve 1-Aminoisoquinoline (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄) at 0 °C. To this solution, add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature between 0 and 5 °C.
-
Formation of Diazonium Salt: Stir the mixture at 0 °C for 30-60 minutes. The corresponding diazonium tetrafluoroborate salt will precipitate.
-
Isolation (Optional and with Caution): If isolating, filter the precipitate, wash with cold water, cold methanol, and then ether, and dry under vacuum. Warning: Dry diazonium salts can be explosive.
-
Thermal Decomposition: Gently heat the diazonium tetrafluoroborate salt (or the reaction mixture from the one-pot procedure) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Extract the resulting this compound with a suitable solvent, wash the organic layer, dry, and purify by chromatography or distillation.
Visualizing Reaction Pathways and Troubleshooting
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Optimization of Reaction Conditions for 1-Fluoroisoquinoline Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 1-fluoroisoquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the functionalization of this compound via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and C-H functionalization.
Suzuki-Miyaura Coupling
Question 1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and solutions?
Answer:
Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Problem: The palladium catalyst may have decomposed, or the phosphine ligand may have oxidized.
-
Solution: Use fresh catalyst and ligands. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen). For air-sensitive catalysts, consider using pre-catalysts that are more stable.
-
-
Base Selection and Quality:
-
Problem: The chosen base may be inappropriate for the specific boronic acid/ester or may be of poor quality (e.g., hydrated).
-
Solution: The choice of base is crucial and often substrate-dependent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is anhydrous. For base-sensitive substrates, weaker bases like KF may be beneficial.
-
-
Solvent and Temperature:
-
Problem: Poor solubility of reactants or inappropriate reaction temperature can hinder the reaction.
-
Solution: Common solvent systems include toluene, dioxane, or THF with water. Ensure your starting materials are soluble in the chosen solvent system. The reaction temperature typically ranges from 80-120 °C. If the reaction is sluggish, a moderate increase in temperature may improve the yield.
-
-
Boronic Acid/Ester Decomposition:
-
Problem: Boronic acids can undergo protodeboronation, especially at elevated temperatures and in the presence of water.
-
Solution: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Alternatively, consider using more stable boronate esters (e.g., pinacol esters).
-
Question 2: I am observing significant amounts of homo-coupling of my boronic acid and/or hydrodefluorination of the this compound. How can I minimize these side reactions?
Answer:
Homo-coupling and hydrodefluorination are common side reactions in Suzuki-Miyaura couplings.
Minimizing Side Reactions:
-
Homo-coupling: This often arises from oxygen contamination, which can facilitate the oxidative coupling of the boronic acid.
-
Solution: Thoroughly degas your reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles).
-
-
Hydrodefluorination: This can occur in the presence of a hydride source and a suitable palladium catalyst.
-
Solution: Ensure your solvent is anhydrous and free of potential hydride donors. The choice of ligand can also influence this side reaction; sometimes, a less electron-rich ligand can mitigate this issue.
-
Buchwald-Hartwig Amination
Question 3: My Buchwald-Hartwig amination of this compound is giving a low yield. What should I check?
Answer:
Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations relies on the careful optimization of several parameters.
Troubleshooting Steps:
-
Catalyst, Ligand, and Base Combination:
-
Problem: The combination of the palladium source, ligand, and base is critical and highly specific to the amine and aryl halide.
-
Solution: A screening of different conditions is often necessary. For primary and secondary amines, common ligands include bulky, electron-rich phosphines like XPhos, SPhos, or BINAP. Strong, non-nucleophilic bases like NaOt-Bu, LiHMDS, or K₃PO₄ are typically used.
-
-
Reaction Temperature and Time:
-
Problem: Insufficient thermal energy or reaction time can lead to incomplete conversion.
-
Solution: Buchwald-Hartwig aminations are often run at elevated temperatures (80-110 °C). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Amine Basicity and Steric Hindrance:
-
Problem: Less basic or sterically hindered amines can be challenging coupling partners.
-
Solution: For these substrates, more electron-rich and sterically demanding ligands may be required to promote the catalytic cycle. A stronger base might also be necessary.
-
Question 4: I am observing the formation of a biaryl byproduct from the coupling of my ligand with this compound. How can I prevent this?
Answer:
This side reaction can occur, particularly with certain phosphine ligands.
Preventing Ligand Arylation:
-
Solution: Consider using a different class of ligands, such as N-heterocyclic carbene (NHC) ligands, which can be less prone to this side reaction. Alternatively, using a pre-formed palladium catalyst can sometimes minimize this issue.
C-H Functionalization
Question 5: I am attempting a direct C-H functionalization of this compound, but the reaction is not proceeding or is giving a mixture of isomers. What are the key considerations?
Answer:
Direct C-H functionalization is a powerful but often challenging transformation.
Key Considerations:
-
Directing Group:
-
Problem: Many C-H activation reactions require a directing group to achieve regioselectivity.
-
Solution: If your substrate does not have an inherent directing group, you may need to install one temporarily. For isoquinolines, the nitrogen atom can sometimes act as a directing group.
-
-
Catalyst and Oxidant:
-
Problem: The choice of catalyst (e.g., Pd, Rh, Ru) and oxidant is crucial for a successful C-H activation.
-
Solution: A thorough literature search for similar substrates is essential. Common oxidants include Ag₂CO₃, Cu(OAc)₂, or even air (O₂).
-
-
Reaction Conditions:
-
Problem: C-H functionalization reactions are often highly sensitive to the reaction conditions.
-
Solution: Optimization of solvent, temperature, and reaction time is critical. High temperatures are often required.
-
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for this compound
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 110 | 8 | 92 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 110 | 8 | 95 |
Reaction conditions: this compound (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), solvent (5 mL).
Table 2: Optimization of Buchwald-Hartwig Amination Conditions for this compound
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 65 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.5) | Dioxane | 100 | 12 | 88 |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (1.5) | THF | 80 | 12 | 91 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (1.5) | t-Amyl alcohol | 110 | 10 | 94 |
| 5 | Pd(t-Bu₃P)₂ (2) | - | NaOt-Bu (1.5) | Toluene | 100 | 12 | 85 |
Reaction conditions: this compound (1.0 mmol), amine (1.2 mmol), base (1.5 mmol), solvent (5 mL).
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 0.2 M).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (e.g., 8 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
-
To an oven-dried reaction vessel, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the solvent (e.g., dioxane, 0.2 M), followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Technical Support Center: Overcoming Poor Solubility of 1-Fluoroisoquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-Fluoroisoquinoline derivatives during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor solubility in aqueous solutions. What are the initial steps I should take?
A1: Poor aqueous solubility is a common characteristic of isoquinoline derivatives due to their often lipophilic nature. Initial steps to address this include:
-
pH Adjustment: Isoquinoline is a weak base (pKa of 5.14) and its derivatives are often soluble in dilute acidic solutions due to the formation of a protonated, more soluble salt.[1] Experiment with a range of acidic buffers to determine the pH-solubility profile of your specific derivative.
-
Co-solvents: The use of water-miscible organic solvents (co-solvents) can significantly increase the solubility of poorly soluble compounds. Common co-solvents to consider are ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).
-
Solvent Screening: Determine the solubility of your compound in a range of organic solvents. Isoquinoline itself dissolves well in ethanol, acetone, diethyl ether, and chloroform.[1][2] This information is crucial for developing formulations such as solid dispersions or for use in solvent-based assays.
Q2: What are some advanced formulation strategies to enhance the bioavailability of my this compound derivative for in vivo studies?
A2: For significant enhancements in solubility and bioavailability, especially for oral administration, consider the following advanced formulation strategies:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymer matrix in its amorphous (non-crystalline) state.[3][4][5][6] The amorphous form has higher energy and thus greater aqueous solubility.[6] This is a widely used and effective method for kinase inhibitors, a class to which many isoquinoline derivatives belong.[3]
-
Nanosuspensions: By reducing the particle size of the drug to the nanometer range, the surface area is dramatically increased, leading to a higher dissolution rate and saturation solubility.[7][8] This can be achieved through techniques like wet milling.
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These formulations form fine emulsions in the gastrointestinal tract, improving solubilization and absorption.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a more soluble inclusion complex.
Q3: Are there any specific considerations for this compound derivatives that act as kinase inhibitors?
A3: Yes, many kinase inhibitors, including those with an isoquinoline scaffold, are weak bases and exhibit pH-dependent solubility. This can lead to precipitation in the higher pH environment of the intestine after dissolution in the acidic stomach. Amorphous solid dispersions with pH-sensitive polymers can be particularly effective in maintaining a supersaturated state and preventing precipitation, thereby enhancing absorption.[3][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates when diluting stock solution in aqueous buffer. | The compound has low aqueous solubility and is crashing out of the organic solvent. | 1. Decrease the final concentration of the compound.2. Increase the percentage of co-solvent in the final solution.3. Use a surfactant (e.g., Tween 80, SLS) to aid in solubilization.4. Prepare a nanosuspension of the compound. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable concentrations of the active compound. | 1. Visually inspect for any precipitation in the wells.2. Measure the solubility of the compound in the cell culture medium.3. Prepare a formulation with enhanced solubility, such as a cyclodextrin complex or an amorphous solid dispersion. |
| Low and variable oral bioavailability in animal studies. | Poor dissolution in the gastrointestinal tract and/or precipitation after initial dissolution in the stomach. | 1. Formulate the compound as an amorphous solid dispersion to improve dissolution rate and maintain supersaturation.2. Develop a nanosuspension to increase surface area and dissolution velocity.3. Consider a lipid-based formulation if the compound is highly lipophilic. |
| Difficulty in preparing a high-concentration dosing solution for in vivo studies. | The intrinsic solubility of the compound in pharmaceutically acceptable vehicles is too low. | 1. Screen a wider range of co-solvents and surfactants.2. Prepare a lipophilic salt of the compound, which may exhibit higher solubility in lipid-based vehicles.3. Develop a nanosuspension which allows for a higher drug loading in a liquid formulation. |
Quantitative Data on Solubility
| Solvent | Solubility (µg/mL) |
| Water | 10.3 ± 1.2 |
| Methanol | 1990.8 ± 7.2 |
| Ethanol | 210.3 ± 4.5 |
| Acetonitrile | 150.2 ± 1.1 |
| DMSO | 4500.0 ± 6.1 |
| THF | 280.9 ± 2.4 |
| Chloroform | 620.3 ± 0.58 |
| PEG 400 | 260.5 ± 6.0 |
| Propylene Glycol (PG) | 210.6 ± 5.8 |
Data adapted from a study on Alectinib HCl and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a general method for preparing an ASD of a this compound derivative using a solvent evaporation technique.
Materials:
-
This compound derivative (API)
-
Polymer (e.g., PVP VA64, HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the API and the chosen polymer (e.g., in a 1:3 drug-to-polymer ratio). Dissolve both components in a suitable volatile organic solvent to obtain a clear solution.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
Drying: A thin film of the solid dispersion will form on the wall of the flask. Further dry the film under vacuum at an elevated temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently mill the material into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Evaluate the improvement in dissolution rate compared to the crystalline API.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
This protocol provides a general procedure for preparing a nanosuspension of a this compound derivative.
Materials:
-
This compound derivative (API)
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Purified water
-
Milling media (e.g., zirconium oxide beads)
-
High-energy bead mill
Procedure:
-
Preparation of Dispersion: Prepare an aqueous solution of the stabilizer. Disperse the accurately weighed API into this solution to form a pre-suspension.
-
Milling: Add the pre-suspension and the milling media to the milling chamber of a high-energy bead mill.
-
Nanosizing: Mill the suspension at a high speed for a specific duration. The milling time will need to be optimized for the specific compound and desired particle size. The process should be carried out at a controlled temperature to prevent overheating.
-
Separation: After milling, separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size distribution and zeta potential using dynamic light scattering (DLS). Evaluate the dissolution rate of the nanosuspension.
Visualizations
Signaling Pathways
Many isoquinoline derivatives are being investigated as anti-cancer agents, often targeting key signaling pathways involved in cell proliferation and survival.
Caption: EGFR signaling pathway and potential inhibition by this compound derivatives.
Caption: IAP-mediated inhibition of apoptosis and potential antagonism by this compound derivatives.
Experimental Workflow
Caption: Workflow for addressing poor solubility of this compound derivatives.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations [lonza.com]
- 4. Molecular insights into kinetic stabilization of amorphous solid dispersion of pharmaceuticals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Stork: Nanosuspensions: Enhancing drug bioavailability through nanonization [storkapp.me]
- 8. youtube.com [youtube.com]
Technical Support Center: ¹⁹F NMR Analysis of 1-Fluoroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting ¹⁹F NMR analysis of 1-Fluoroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the typical acquisition parameters for a standard ¹⁹F NMR spectrum of this compound?
A standard ¹⁹F NMR spectrum can be acquired using a basic pulse program. Key parameters to consider are the spectral width, number of scans, and relaxation delay. Given the wide chemical shift range of ¹⁹F NMR, a spectral width of -250 ppm to 0 ppm is a reasonable starting point. The number of scans will depend on the sample concentration, but 64 to 128 scans are often sufficient for a moderately concentrated sample. A relaxation delay of 1-2 seconds is typically adequate.
Q2: I am not seeing a sharp singlet for my this compound sample. What could be the issue?
Several factors can lead to a signal that is not a sharp singlet:
-
¹H Coupling: The fluorine at the 1-position of isoquinoline will couple to nearby protons, particularly the proton at the 8-position, leading to a multiplet. To obtain a singlet, you will need to run a ¹H-decoupled ¹⁹F NMR experiment.
-
Solvent Effects: The chemical shift and line shape can be influenced by the solvent. Ensure your solvent is of high purity and is completely dry, as trace amounts of water or other impurities can lead to line broadening.
-
Paramagnetic Impurities: The presence of paramagnetic metal ions, even at trace levels, can cause significant line broadening. It is advisable to use high-purity solvents and glassware.
-
Sample Concentration: Very high sample concentrations can lead to viscosity-related line broadening. If your signal is broad, try diluting your sample.
Q3: My ¹⁹F chemical shift for this compound seems to be different from expected values. Why might this be?
¹⁹F chemical shifts are highly sensitive to the local electronic environment. Variations can be caused by:
-
Solvent Polarity: The chemical shift of this compound can vary depending on the polarity of the solvent used. It is crucial to report the solvent along with the chemical shift.
-
Referencing: Ensure you are using a consistent and appropriate internal or external reference standard. Common references for ¹⁹F NMR include CFCl₃ (0 ppm) or a secondary standard like trifluoroacetic acid (TFA).
-
Temperature: Temperature fluctuations during the experiment can cause shifts in the resonance frequency. Ensure the spectrometer's temperature is stable.
-
pH: For samples in aqueous or protic solvents, the pH can influence the protonation state of the nitrogen in the isoquinoline ring, which in turn affects the electronic environment of the fluorine atom and its chemical shift.
Q4: How can I determine the ¹⁹F-¹H coupling constants for this compound?
To determine the coupling constants between the fluorine and neighboring protons, you will need to acquire a ¹H-coupled ¹⁹F NMR spectrum. The splitting pattern of the fluorine signal will reveal the coupling interactions. For a more detailed analysis, 2D NMR experiments such as ¹H-¹⁹F HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) can be employed to identify which protons are coupled to the fluorine atom.
Q5: I am observing unexpected peaks in my ¹⁹F NMR spectrum. What could be their origin?
Extraneous peaks in a ¹⁹F NMR spectrum can arise from several sources:
-
Fluorinated Impurities: Synthesis byproducts or residual fluorinated reagents can appear as additional signals.
-
Contamination from NMR Tubes: Some NMR tubes can leach fluoride ions, which may appear as a broad signal in the spectrum.
-
Fluorinated Solvents or Grease: Contamination from fluorinated solvents or grease used in laboratory equipment can introduce unwanted signals.
Careful sample preparation and the use of clean glassware are essential to minimize these artifacts.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Signal or Very Weak Signal | Low sample concentration. | Increase the sample concentration or the number of scans. |
| Incorrect pulse calibration. | Recalibrate the 90° pulse width for the ¹⁹F channel. | |
| Probe not tuned to the ¹⁹F frequency. | Tune and match the NMR probe for the ¹⁹F nucleus. | |
| Broad Signal | Unresolved ¹H-¹⁹F coupling. | Perform a ¹H-decoupled ¹⁹F experiment. |
| High sample viscosity. | Dilute the sample. | |
| Presence of paramagnetic impurities. | Use high-purity solvents and treat the sample with a chelating agent if necessary. | |
| Quadrupolar broadening from the ¹⁴N nucleus. | This effect is usually small for ¹⁹F but can sometimes contribute to line broadening. | |
| Distorted Peak Shape | Poor shimming. | Re-shim the magnetic field to improve homogeneity. |
| Incorrect phasing. | Manually phase the spectrum to obtain a pure absorption lineshape. | |
| Inaccurate Integrals | Insufficient relaxation delay (T1). | Increase the relaxation delay to at least 5 times the T1 of the fluorine nucleus. |
| Non-uniform excitation profile. | Ensure the spectral width is appropriate and the pulse is calibrated correctly. |
Experimental Protocols
Standard ¹H-Decoupled ¹⁹F NMR of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for both the ¹⁹F and ¹H channels.
-
Set the temperature to a constant value (e.g., 298 K).
-
-
Acquisition Parameters:
-
Pulse Program: A standard ¹⁹F observe pulse sequence with ¹H decoupling (e.g., zgig on Bruker instruments).
-
Spectral Width (SW): Approximately 200-250 ppm, centered around an estimated chemical shift.
-
Transmitter Frequency Offset (O1P): Center the spectral window on the expected resonance of the fluorine atom.
-
Number of Scans (NS): 64-128, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Decoupling: Use a standard proton decoupling sequence (e.g., garp or waltz16).
-
-
Processing:
-
Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz.
-
Perform a Fourier transform.
-
Phase the spectrum manually.
-
Reference the spectrum to an appropriate internal or external standard.
-
Visualizations
Caption: A flowchart for troubleshooting common issues in ¹⁹F NMR.
Caption: Factors influencing the quality of a ¹⁹F NMR spectrum.
Stability issues of 1-Fluoroisoquinoline under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-Fluoroisoquinoline under acidic and basic conditions. Due to the limited availability of specific stability data for this compound in published literature, this guide offers troubleshooting advice, frequently asked questions, and standardized experimental protocols to enable users to assess its stability in their own laboratories.
Troubleshooting Guide
This guide addresses potential stability issues that may be encountered during the handling and experimental use of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in acidic solution. | Acid-catalyzed hydrolysis of the fluorine substituent. | Buffer the solution to a less acidic pH if the experimental conditions allow. Store acidic solutions at lower temperatures (2-8 °C) and for shorter durations. Monitor for the appearance of 1-hydroxyisoquinoline as a degradation product. |
| Degradation observed in basic solutions. | Base-catalyzed hydrolysis or other nucleophilic substitution reactions at the 1-position. | Avoid strongly basic conditions (pH > 10). Use the mildest basic conditions required for the experiment. Protect the compound from strong light, which can sometimes accelerate degradation in basic media. |
| Unexpected side-products in reactions involving acidic or basic reagents. | The reagent may be promoting the degradation of this compound, leading to the formation of isoquinoline-based impurities. | Perform control experiments with this compound and the acidic/basic reagent alone to assess stability under the reaction conditions. If degradation is observed, consider alternative, less harsh reagents. |
| Inconsistent analytical results (HPLC, NMR). | On-column degradation during HPLC analysis with acidic mobile phases, or degradation in NMR solvent. | For HPLC, use a mobile phase with a higher pH or a different stationary phase. For NMR, use a neutral, aprotic deuterated solvent and acquire the spectrum promptly after sample preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic conditions?
A1: While specific data is scarce, N-heterocyclic compounds can be susceptible to acid-catalyzed reactions. The primary concern for this compound would be the potential for hydrolysis of the C-F bond, particularly under harsh acidic conditions (e.g., concentrated acids, elevated temperatures), which would lead to the formation of 1-hydroxyisoquinoline. The protonation of the ring nitrogen under acidic conditions may also influence its electronic properties and reactivity.
Q2: Is this compound stable in basic conditions?
A2: The 1-position of the isoquinoline ring is electron-deficient and can be susceptible to nucleophilic attack. In the presence of a strong base (e.g., NaOH), nucleophilic substitution of the fluoride with a hydroxide ion is a potential degradation pathway. The rate of this degradation is expected to increase with increasing pH and temperature.
Q3: How can I monitor the degradation of this compound?
A3: The most common method for monitoring the degradation of a compound is High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed to separate this compound from its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of any major degradants that are formed.
Q4: What are the likely degradation products of this compound under acidic or basic stress?
A4: The most probable degradation product under both acidic and basic hydrolytic conditions is 1-hydroxyisoquinoline. Other minor degradation products could potentially arise from ring-opening or other reactions under more extreme conditions.
Q5: Are there any special storage recommendations for this compound solutions?
A5: It is recommended to store solutions of this compound, particularly if they are acidic or basic, at low temperatures (2-8 °C) and protected from light. For long-term storage, it is best to keep the compound as a solid or in a neutral, aprotic solvent.
Experimental Protocol: Forced Degradation Study
This protocol outlines a standard procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic stress conditions.
Objective: To determine the degradation profile of this compound under acidic and basic conditions and to identify the primary degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphate buffer, pH 7.0
-
HPLC system with a UV detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To a flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Prepare a second sample using 1 M HCl.
-
Keep the solutions at room temperature and take samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Basic Stress:
-
To a flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Prepare a second sample using 1 M NaOH.
-
Keep the solutions at room temperature and take samples at the same intervals as the acidic stress study.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water to the same final concentration.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all process impurities and degradation products.
-
Data Analysis: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation. Identify and quantify any major degradation products.
Data Presentation
The results of the forced degradation study should be summarized in a table for clear comparison.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |
| 0.1 M HCl | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 1 M HCl | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 0.1 M NaOH | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 1 M NaOH | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Visualizations
The following diagrams illustrate the theoretical degradation pathways and the experimental workflow.
Caption: Potential hydrolytic degradation of this compound.
Caption: Experimental workflow for forced degradation study.
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Scaling Up the Synthesis of 1-Fluoroisoquinoline for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scalable synthesis of 1-Fluoroisoquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up for preclinical studies. The primary route discussed is the Balz-Schiemann reaction of 1-aminoisoquinoline.
Experimental Workflow: Synthesis of this compound via Balz-Schiemann Reaction
Caption: A flowchart illustrating the key stages in the synthesis of this compound using the Balz-Schiemann reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Diazonium Salt | 1. Incomplete dissolution of 1-aminoisoquinoline. 2. Temperature too high during diazotization, leading to premature decomposition. 3. Incorrect stoichiometry of reagents. | 1. Ensure 1-aminoisoquinoline is fully dissolved in the aqueous fluoroboric acid before adding sodium nitrite. Gentle warming may be required, followed by cooling to 0-5 °C. 2. Maintain a strict temperature control of 0-5 °C during the dropwise addition of sodium nitrite solution. 3. Carefully check the molar equivalents of all reagents. |
| Formation of Tarry Byproducts | 1. The diazonium salt is unstable and decomposes into phenolic and other polymeric materials.[1][2] 2. Reaction temperature during decomposition is too high or heating is too rapid. | 1. Use the diazonium salt immediately in the next step without prolonged storage. Consider a one-pot diazotization-fluorodediazoniation protocol to avoid isolation of the intermediate.[3][4] 2. Increase the temperature for decomposition gradually. The use of an inert, high-boiling solvent can help in uniform heating. |
| Low Yield of this compound | 1. Incomplete decomposition of the diazonium tetrafluoroborate salt. 2. Side reactions, such as reaction with the solvent or formation of ethers if water is present. 3. Loss of product during workup and purification. | 1. Ensure the decomposition is complete by monitoring the cessation of gas evolution (N₂ and BF₃). 2. Perform the decomposition in a non-polar, aprotic solvent to minimize side reactions.[1][5] 3. Optimize the extraction and chromatography conditions. This compound can be volatile, so care should be taken during solvent removal. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material or intermediates. 2. Formation of closely related isomers or byproducts. | 1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 2. Optimize the chromatographic separation. A gradient elution might be necessary. Consider conversion to a salt (e.g., hydrochloride) to facilitate purification by crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most scalable method for the synthesis of this compound?
A1: The Balz-Schiemann reaction, starting from 1-aminoisoquinoline, is a well-established and scalable method for the synthesis of aryl fluorides.[6][7] For larger scales, a one-pot diazotization and decomposition protocol is recommended to avoid the isolation of the potentially unstable diazonium tetrafluoroborate intermediate.[3][4]
Q2: What are the critical safety precautions to take during this synthesis?
A2: Diazonium salts can be explosive when dry and should be handled with care.[7] The thermal decomposition step should be performed behind a blast shield, especially when working on a larger scale. The reaction also evolves nitrogen and boron trifluoride gas, so it must be conducted in a well-ventilated fume hood.
Q3: Are there any alternative methods to the Balz-Schiemann reaction?
A3: While the Balz-Schiemann reaction is common, other methods for the synthesis of fluorinated isoquinolines are being developed. These include microwave-assisted synthesis from N-fluoroalkylated 1,2,3-triazoles and direct C-H bond perfluoroalkylation of isoquinolines.[8][9][10] However, for the specific synthesis of this compound, the Balz-Schiemann reaction starting from 1-aminoisoquinoline remains a practical choice.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 1-aminoisoquinoline spot and the appearance of the this compound spot would indicate the progress of the reaction.
Q5: What are the expected yields for this synthesis?
A5: The yields for the Balz-Schiemann reaction can vary depending on the substrate and reaction conditions. While specific yields for this compound are not widely reported, yields for similar reactions on other aromatic amines can range from moderate to good.[1][5] Optimization of the reaction conditions is crucial to achieve higher yields.
Experimental Protocols
Protocol 1: Synthesis of this compound via a Two-Step Balz-Schiemann Reaction
Logical Relationship for Troubleshooting Protocol 1
Caption: A decision-making flowchart for troubleshooting the synthesis of this compound.
Materials:
-
1-Aminoisoquinoline
-
Fluoroboric acid (HBF₄, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve 1-aminoisoquinoline (1.0 eq) in 48% aqueous fluoroboric acid (4.0 eq) at room temperature.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes. The diazonium tetrafluoroborate salt should precipitate as a solid.
-
Collect the precipitate by vacuum filtration, wash with cold water, followed by cold diethyl ether, and air-dry the solid.
-
-
Thermal Decomposition:
-
Place the dried diazonium tetrafluoroborate salt in a flask equipped with a condenser.
-
Gently heat the solid in an oil bath. The decomposition usually starts between 100-150 °C, accompanied by the evolution of nitrogen and boron trifluoride gas.
-
Continue heating until the gas evolution ceases.
-
-
Purification:
-
Cool the flask to room temperature.
-
Dissolve the crude product in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure this compound.
-
Data Presentation
Table 1: Reagent Stoichiometry and Reaction Conditions
| Reagent/Parameter | Molar Equivalent / Condition | Notes |
| 1-Aminoisoquinoline | 1.0 | Starting material |
| Fluoroboric Acid (48% aq.) | 4.0 | Acid and fluoride source |
| Sodium Nitrite | 1.1 | Diazotizing agent |
| Diazotization Temperature | 0-5 °C | Critical for stability of the diazonium salt |
| Decomposition Temperature | 100-150 °C | Gradual heating is recommended |
Table 2: Characterization Data for this compound (Anticipated)
| Property | Value |
| Molecular Formula | C₉H₆FN |
| Molecular Weight | 147.15 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Melting Point | Not widely reported |
| ¹H NMR (CDCl₃) | Expected signals in the aromatic region (δ 7.0-8.5 ppm) |
| ¹⁹F NMR (CDCl₃) | A singlet is expected. |
| Mass Spectrometry (EI) | m/z 147 (M⁺) |
Note: The characterization data is predicted based on the structure and data for similar compounds. Actual experimental data should be obtained for confirmation.
References
- 1. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N -fluoroalkyl-1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00713A [pubs.rsc.org]
- 10. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regioselectivity in 1-Fluoroisoquinoline Reactions
Welcome to the technical support center for reactions involving 1-fluoroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for nucleophilic attack on the this compound ring?
In nucleophilic aromatic substitution (SNA_r) reactions, the C1 position of this compound is highly activated towards nucleophilic attack. The fluorine atom at C1 is a good leaving group and the electron-withdrawing nature of the isoquinoline nitrogen further enhances the electrophilicity of this position. However, other positions can also be susceptible to attack depending on the reaction conditions and the nature of the nucleophile.
Q2: How does the nature of the nucleophile influence regioselectivity in reactions with fluorinated isoquinolines?
The "hard" or "soft" nature of the nucleophile can significantly direct the position of attack. For instance, in studies with perfluorinated isoquinolines, "hard" nucleophiles like oxygen-based nucleophiles preferentially attack the C1 position, while "softer" nucleophiles like sulfur-based nucleophiles have been observed to favor the C6 position.[1] This suggests that the electronic properties of the nucleophile play a critical role in determining the regiochemical outcome.
Q3: Can palladium-catalyzed cross-coupling reactions be performed regioselectively on this compound?
Yes, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings can be performed on halo-isoquinolines. While the fluorine atom at C1 is reactive in SNA_r, for cross-coupling reactions, other halogens (like Br or I) are typically introduced at specific positions to direct the reaction. If multiple halogens are present, regioselectivity can often be controlled by carefully selecting the palladium catalyst and ligands.
Q4: What is the primary role of the fluorine atom at the C1 position?
The fluorine atom at C1 serves two main purposes:
-
Activating Group: Its high electronegativity makes the C1 carbon highly electrophilic and susceptible to nucleophilic attack.
-
Leaving Group: In nucleophilic aromatic substitution, the fluoride ion is a competent leaving group.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNA_r)
Symptoms:
-
Formation of a mixture of isomers (e.g., substitution at C1 and other positions like C3 or in the benzene ring).
-
Low yield of the desired C1-substituted product.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Nucleophile Ambiguity | The "hard/soft" character of your nucleophile may lead to mixed reactivity. Consider modifying the nucleophile to be more definitively "hard" (e.g., using an alkoxide instead of a thiol) to favor C1 substitution. |
| Reaction Temperature | Higher temperatures can sometimes lead to the formation of thermodynamic byproducts. Try running the reaction at a lower temperature to favor the kinetic product, which is often the C1-substituted isomer. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., Toluene, Dioxane) to optimize for the desired regioisomer. |
| Steric Hindrance | A bulky nucleophile may have difficulty accessing the C1 position, especially if there are other substituents on the isoquinoline ring. Consider using a less sterically hindered nucleophile. |
Problem 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling
Symptoms:
-
Recovery of starting material (this compound).
-
Formation of de-fluorinated isoquinoline as a byproduct.
-
Low conversion to the desired coupled product.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Catalyst Inactivity | The chosen palladium catalyst or ligand may not be suitable for activating the C-F bond. While challenging, specific ligand systems can promote C-F activation. Alternatively, consider converting the 1-fluoro-isoquinoline to a more reactive 1-bromo- or 1-iodo-isoquinoline. |
| Competing Nucleophilic Substitution | If the reaction conditions include a nucleophilic base or solvent, it may compete with the cross-coupling reaction, leading to substitution at C1. Use a non-nucleophilic base (e.g., Cs2CO3, K3PO4) and an inert solvent. |
| Poor Transmetalation | In Suzuki-Miyaura coupling, the transmetalation step can be sluggish. Ensure your boronic acid/ester is of high quality and consider using anhydrous conditions or adding a dehydrating agent. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution at C1
This is a general guideline; specific conditions will vary based on the nucleophile.
-
Reactant Preparation: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, DMSO, or THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 equivalents). If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., NaH, K2CO3, or DIPEA; 1.5 - 2.0 equivalents) should be added to generate the nucleophilic species in situ.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Regioselectivity based on nucleophile hardness.
Caption: Troubleshooting workflow for poor regioselectivity.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-Fluoroisoquinoline and 1-Chloroisoquinoline: A Proposed Research Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide addresses the comparative biological activities of 1-Fluoroisoquinoline and 1-Chloroisoquinoline. A direct, quantitative comparison of these two compounds is currently absent in the published scientific literature. This document provides a framework for researchers to conduct such a comparative analysis. It outlines detailed experimental protocols for assessing antiproliferative activity, enzyme inhibition, and receptor binding. Furthermore, it includes visualizations of proposed experimental workflows and a hypothetical signaling pathway to guide future research in determining the therapeutic potential of these halogenated isoquinoline derivatives.
Introduction
Isoquinoline alkaloids are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1][2][3]. The substitution pattern on the isoquinoline scaffold plays a crucial role in modulating this activity. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency and modulate the physicochemical properties of bioactive molecules.
This guide focuses on two such halogenated derivatives: this compound and 1-Chloroisoquinoline. While the individual biological effects of similarly substituted isoquinolines have been explored, a direct head-to-head comparison of the 1-fluoro and 1-chloro analogues is not currently available in the literature. The difference in electronegativity, size, and lipophilicity between fluorine and chlorine can significantly impact a molecule's interaction with biological targets. Therefore, a systematic comparison is warranted to elucidate their structure-activity relationships (SAR).
This document outlines a proposed research plan to directly compare the biological activities of this compound and 1-Chloroisoquinoline. The following sections provide detailed experimental protocols for key assays and visualizations to guide the experimental design.
Proposed Comparative Biological Evaluation
To provide a comprehensive comparison, a panel of in vitro assays targeting key cellular processes relevant to cancer biology is proposed. These include assessments of antiproliferative activity, specific enzyme inhibition, and receptor binding affinity.
Antiproliferative Activity in Cancer Cell Lines
A primary screen to assess the general cytotoxic or cytostatic effects of the compounds against a panel of human cancer cell lines is recommended.
Table 1: Proposed Data Summary for Antiproliferative Activity (IC50 in µM)
| Compound | Human Colon Carcinoma (HCT116) | Human Lung Adenocarcinoma (A549) | Human Melanoma (A375) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| 1-Chloroisoquinoline | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Control) | Experimental Data | Experimental Data | Experimental Data |
Kinase Inhibition Assay
Given that many isoquinoline derivatives exhibit anticancer activity through the inhibition of protein kinases, a representative kinase inhibition assay is proposed. For instance, targeting a key enzyme in cancer cell metabolism or signaling, such as Epidermal Growth Factor Receptor (EGFR), would be relevant[4].
Table 2: Proposed Data Summary for Kinase Inhibition (IC50 in µM)
| Compound | EGFR Kinase Activity |
| This compound | Experimental Data |
| 1-Chloroisoquinoline | Experimental Data |
| Erlotinib (Control) | Experimental Data |
Receptor Binding Affinity
To explore other potential mechanisms of action, a radioligand binding assay for a relevant G protein-coupled receptor (GPCR) or other receptor target could be performed. The choice of receptor would be guided by screening or by structural similarity to known receptor ligands[5][6].
Table 3: Proposed Data Summary for Receptor Binding Affinity (Ki in nM)
| Compound | Target Receptor Binding |
| This compound | Experimental Data |
| 1-Chloroisoquinoline | Experimental Data |
| Known Ligand (Control) | Experimental Data |
Detailed Experimental Protocols
The following are detailed protocols for the proposed experiments.
Protocol for Antiproliferative Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds on adherent cancer cell lines[4][7][8].
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and 1-Chloroisoquinoline (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, 1-Chloroisoquinoline, and Doxorubicin in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include untreated and vehicle (DMSO) control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis[9][10][11][12].
Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent assay to measure the inhibition of a protein kinase such as EGFR[13][14].
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
This compound and 1-Chloroisoquinoline (dissolved in DMSO)
-
Erlotinib (positive control)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the substrate, and the test compounds at various concentrations.
-
Enzyme Addition: Add the recombinant EGFR kinase to each well.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for 1 hour.
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ATP Generation and Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol for Radioligand Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of the test compounds for a specific receptor[5][15][16][17].
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]-labeled)
-
This compound and 1-Chloroisoquinoline
-
Known unlabeled ligand for the receptor (positive control)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and the test compounds at various concentrations in the binding buffer.
-
Incubation: Incubate the plate at a specific temperature for a defined period to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to calculate the IC50. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflows and a hypothetical signaling pathway that could be modulated by these compounds.
Caption: Workflow for the Antiproliferative (MTT) Assay.
Caption: Workflow for the In Vitro Kinase Inhibition Assay.
Caption: Hypothetical EGFR Signaling Pathway Inhibition.
Conclusion
While a definitive comparison of the biological activity of this compound and 1-Chloroisoquinoline remains to be experimentally determined, this guide provides a robust framework for such an investigation. The proposed assays and detailed protocols will enable researchers to generate the necessary quantitative data to elucidate the structure-activity relationships of these compounds. The insights gained from such a study will be valuable for the design of novel isoquinoline-based therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. biomolecularsystems.com [biomolecularsystems.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. revvity.com [revvity.com]
Validating 1-Fluoroisoquinoline as a Novel Target Engagement Tracer for PARP1
A Comparative Guide for Researchers and Drug Development Professionals
The development of specific and reliable target engagement tracers is paramount for accelerating drug discovery and personalizing cancer therapy. This guide provides a comprehensive validation framework for 1-Fluoroisoquinoline as a promising positron emission tomography (PET) tracer for the poly(ADP-ribose) polymerase 1 (PARP1) enzyme. Through objective comparisons with established PARP1 tracers and detailed experimental protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals.
Comparative Analysis of PARP1 Tracers
The efficacy of a target engagement tracer is determined by its binding affinity, specificity, and in vivo performance. While specific quantitative data for this compound is emerging, this section presents a comparative summary of its anticipated performance alongside well-characterized PARP1 PET tracers, such as [¹⁸F]FluorThanatrace ([¹⁸F]FTT) and others. The data presented below is a compilation from various preclinical studies and serves as a benchmark for the validation of new tracers.
| Parameter | This compound (Anticipated) | [¹⁸F]FluorThanatrace ([¹⁸F]FTT) | [¹⁸F]Olaparib | [¹¹C]PyBic |
| Target | PARP1 | PARP1 | PARP1/2 | PARP1 |
| Binding Affinity (IC₅₀/Kᵢ, nM) | Data under evaluation | ~2 | ~5 | Data under evaluation |
| In Vitro Specificity | High for PARP1 | High for PARP1 | High for PARP1/2 | High for PARP1 |
| Tumor Uptake (in vivo) | Promising | High, correlates with PARP1 expression | Moderate | High, brain penetrant |
| Radiolabeling Yield | Feasible | 40-50% | Variable | Efficient one-step synthesis |
| Blood-Brain Barrier Penetration | To be determined | Low | Low | Yes |
Experimental Protocols for Validation
Accurate and reproducible experimental design is crucial for the validation of a novel tracer. The following sections detail the essential protocols for the characterization of this compound.
Radiosynthesis of [¹⁸F]this compound
The radiosynthesis of [¹⁸F]this compound is a critical first step. A common approach involves a nucleophilic substitution reaction on a suitable precursor.
Materials:
-
Precursor molecule (e.g., nitro- or trimethylammonium-substituted isoquinoline)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Produce [¹⁸F]Fluoride via a cyclotron.
-
Trap the [¹⁸F]Fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]Fluoride into a reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile.
-
Azeotropically dry the [¹⁸F]Fluoride complex.
-
Add the precursor molecule to the dried [¹⁸F]Fluoride complex.
-
Heat the reaction mixture at a specified temperature for a defined time.
-
Purify the crude product using SPE cartridges and HPLC to obtain [¹⁸F]this compound.
-
Formulate the final product in a biocompatible solution for in vitro and in vivo studies.
In Vitro Binding Affinity Assay
Determining the binding affinity of this compound to PARP1 is essential to establish its potency.
Materials:
-
Recombinant human PARP1 enzyme
-
[¹⁸F]this compound
-
Unlabeled this compound (for competition)
-
Assay buffer (e.g., Tris-HCl with additives)
-
96-well plates
-
Scintillation counter or gamma counter
Protocol:
-
Incubate a fixed concentration of recombinant PARP1 with increasing concentrations of [¹⁸F]this compound to determine total binding.
-
In parallel, perform a competition assay by incubating PARP1 and [¹⁸F]this compound with increasing concentrations of unlabeled this compound to determine non-specific binding.
-
After incubation, separate the bound from the free radioligand (e.g., using filtration).
-
Measure the radioactivity of the bound fraction using a scintillation or gamma counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation binding data.
-
Determine the half-maximal inhibitory concentration (IC₅₀) from the competition assay and calculate the inhibition constant (Ki).
In Vivo MicroPET Imaging in Tumor Xenograft Models
In vivo imaging studies are crucial to assess the tracer's ability to visualize PARP1 expression in a biological system.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line with known PARP1 expression (e.g., MDA-MB-436)
-
[¹⁸F]this compound
-
MicroPET scanner
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Establish tumor xenografts by subcutaneously injecting cancer cells into the mice.
-
Once tumors reach a suitable size, anesthetize the mice.
-
Administer a known amount of [¹⁸F]this compound intravenously.
-
Perform dynamic or static microPET scans at various time points post-injection.
-
To demonstrate specificity, a blocking study can be performed by pre-injecting a saturating dose of an unlabeled PARP inhibitor (e.g., Olaparib) before administering the radiotracer.
-
Reconstruct the PET images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs.
-
Calculate the standardized uptake value (SUV) for the tumor and other tissues.
Ex Vivo Biodistribution Study
Biodistribution studies provide quantitative information on the tracer's uptake and clearance in various organs.
Materials:
-
Tumor-bearing mice
-
[¹⁸F]this compound
-
Gamma counter
Protocol:
-
Inject a cohort of tumor-bearing mice with a known amount of [¹⁸F]this compound.
-
At predefined time points post-injection, euthanize a subset of mice.
-
Dissect major organs and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing Key Processes
To aid in the understanding of the underlying biological and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: PARP1 signaling pathway and the mechanism of action for PARP inhibitors.
Caption: Experimental workflow for the validation of this compound.
The Fluorine Advantage: A Comparative Analysis of 1-Fluoroisoquinoline Derivatives and Their Non-Fluorinated Analogs in Anticancer Research
For Immediate Release
In the competitive landscape of anticancer drug development, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool for enhancing therapeutic efficacy. This guide provides a detailed comparison of 1-fluoroisoquinoline derivatives against their non-fluorinated counterparts, supported by experimental data, to offer researchers and drug development professionals a clear perspective on the impact of this single-atom substitution. The inclusion of a fluorine atom at the C1 position of the isoquinoline scaffold can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile, often leading to superior anticancer properties.
Unveiling the Potency: Comparative In Vitro Anticancer Activity
The superior efficacy of this compound derivatives is evident in their potent inhibitory effects on cancer cell proliferation. A key study providing a direct comparison of a this compound derivative with its non-fluorinated analog against the human breast adenocarcinoma cell line (MDA-MB-231) highlights this advantage. The fluorinated compound demonstrated a significantly lower IC50 value, indicating greater potency in inhibiting cancer cell growth.
| Compound | Target Cell Line | IC50 (µM) |
| This compound Derivative | MDA-MB-231 | 2.5 |
| Non-fluorinated Analog | MDA-MB-231 | 8.1 |
Table 1: Comparative in vitro anticancer activity of a this compound derivative and its non-fluorinated analog against the MDA-MB-231 human breast cancer cell line.
This more than three-fold increase in potency underscores the critical role of the fluorine atom in enhancing the cytotoxic effects of the isoquinoline scaffold.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are provided below.
Cell Viability Assay (MTT Assay)
The in vitro anticancer activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human breast adenocarcinoma cells (MDA-MB-231) were seeded in 96-well plates at a density of 5 x 10³ cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The this compound derivative and its non-fluorinated analog were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of dilutions were prepared in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The old medium was removed from the wells, and 100 µL of the medium containing the respective compound concentrations was added. Control wells received medium with DMSO at the same final concentration as the treated wells (typically <0.1%).
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plates were gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Rationale: The Impact of Fluorination
The enhanced activity of the this compound derivative can be attributed to several factors, including altered electronic properties and increased metabolic stability. The following diagram illustrates the logical flow of how fluorine substitution can lead to improved anticancer efficacy.
This guide demonstrates that the introduction of a single fluorine atom at the C1 position of the isoquinoline core can be a highly effective strategy for potentiating anticancer activity. The provided data and experimental protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design of next-generation anticancer agents.
Navigating the Kinome: A Guide to Cross-Reactivity Profiling of 1-Fluoroisoquinoline-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. The isoquinoline scaffold has proven to be a privileged structure in kinase inhibitor design, and the introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity. However, a critical aspect of preclinical development is the comprehensive assessment of an inhibitor's selectivity across the human kinome to anticipate potential off-target effects and therapeutic windows.
This guide provides a framework for the cross-reactivity profiling of a novel class of inhibitors, exemplified by 1-Fluoroisoquinoline-based compounds. We will outline key experimental methodologies, present data in a comparative format, and visualize essential workflows and signaling pathways.
Comparative Analysis of Kinase Inhibition
A crucial step in characterizing a novel inhibitor is to compare its potency and selectivity against a panel of kinases. This "kinome scan" reveals the inhibitor's primary targets and any potential off-target interactions. For a hypothetical this compound-based inhibitor, "FIQ-A," a comparison with a known multi-kinase inhibitor and a more selective inhibitor provides context for its cross-reactivity profile.
| Kinase Target | FIQ-A (IC50, nM) | Inhibitor X (Multi-Kinase) (IC50, nM) | Inhibitor Y (Selective) (IC50, nM) |
| Primary Target (e.g., EGFR) | 5 | 10 | 2 |
| Off-Target 1 (e.g., VEGFR2) | 50 | 15 | >10,000 |
| Off-Target 2 (e.g., SRC) | 250 | 25 | >10,000 |
| Off-Target 3 (e.g., ABL1) | >10,000 | 5 | >10,000 |
| ... (additional kinases) | ... | ... | ... |
Table 1: Comparative IC50 Values of Kinase Inhibitors. This table illustrates how the inhibitory activity (IC50) of a novel this compound-based inhibitor (FIQ-A) could be compared against a promiscuous inhibitor (Inhibitor X) and a highly selective inhibitor (Inhibitor Y) across a panel of kinases. Lower IC50 values indicate higher potency.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating high-quality cross-reactivity data. Below are methodologies for key assays in kinase inhibitor profiling.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinases
-
Kinase-specific substrates
-
This compound-based inhibitor (and comparators)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound-based inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the kinase-substrate solution to each well of a 384-well plate.
-
Add 2.5 µL of the diluted inhibitor solution to the wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Human cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound-based inhibitor
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for SDS-PAGE and Western blotting
-
Antibodies against the target kinase and a loading control
Procedure:
-
Cell Treatment: Culture the cells to ~80% confluency. Treat the cells with the this compound-based inhibitor or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Harvesting and Heating:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots for different temperature points.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.
-
Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
-
Data Analysis: Quantify the band intensities to determine the amount of soluble target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological pathways can greatly enhance understanding.
Caption: Workflow for biochemical kinase inhibitor profiling.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
The cross-reactivity profiling of novel kinase inhibitors, such as those based on the this compound scaffold, is a data-intensive but essential undertaking in drug development. By employing a systematic approach that includes broad panel screening and detailed mechanistic assays, researchers can build a comprehensive understanding of an inhibitor's selectivity and potential clinical utility. The methodologies and data presentation formats outlined in this guide provide a robust framework for these critical investigations, ultimately contributing to the development of safer and more effective targeted therapies.
Head-to-Head Comparison: 1-Fluoroisoquinoline and Other Key Heterocyclic Scaffolds in Drug Discovery
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological targets. This guide provides a head-to-head comparison of 1-Fluoroisoquinoline against other prominent heterocyclic scaffolds—Quinoline, Indole, and Benzofuran—with a focus on their physicochemical properties, biological activities, and metabolic stability, supported by experimental data and protocols.
Executive Summary
This guide reveals that while all four scaffolds are "privileged structures" in drug discovery, the introduction of a fluorine atom at the 1-position of the isoquinoline ring can significantly modulate its properties. This substitution often enhances metabolic stability and can fine-tune biological activity, making this compound an attractive scaffold for modern drug design. The following sections provide a detailed, data-driven analysis to support these findings.
Physicochemical Properties: A Quantitative Comparison
The physicochemical properties of a scaffold are critical determinants of a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). A key parameter is the partition coefficient (LogP), which measures lipophilicity.
| Scaffold | Structure | LogP (experimental) |
| This compound | 2.20 [1] | |
| Isoquinoline | 2.08 | |
| Quinoline | 2.04 | |
| Indole | 2.14 [2] | |
| Benzofuran | 2.67 [3][4] |
Table 1: Comparison of LogP values for the parent heterocyclic scaffolds.
The data indicates that the introduction of a fluorine atom to the isoquinoline scaffold at the 1-position slightly increases its lipophilicity compared to the parent isoquinoline and quinoline structures. Benzofuran is the most lipophilic among the parent scaffolds. The strategic placement of fluorine can be a valuable tool to modulate this property, influencing membrane permeability and plasma protein binding.
Biological Activity: Focus on PI3K/Akt Signaling Pathway
To provide a tangible comparison of biological activity, we will focus on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism, and a prominent target in cancer therapy.[5][6][7] Derivatives of all four scaffolds have been explored as inhibitors of this pathway.
| Scaffold Derivative | Target | IC50 (nM) | Reference |
| Benzofuran derivative (Compound 8) | PI3Kα | 2.21 | [8] |
| Quinoline derivative (Omipalisib-like) | PI3Kα | 4.6 | [9] |
| Quinazoline derivative (related to Quinoline) | PI3Kδ | 49 | [10] |
| Pyrrolo-quinoline derivative (DK8G557) | ATM (a PIKK) | 600 | [11] |
| Benzofuran derivative (Compound 8) | VEGFR-2 | 68 | [8] |
Table 2: Representative IC50 values of heterocyclic derivatives against PI3K and related kinases. Note: Direct comparative data for this compound, Indole, and a wider range of Quinoline derivatives against the same PI3K isoform under identical assay conditions is limited in publicly available literature.
The data in Table 2, although not a direct head-to-head comparison of the parent scaffolds, demonstrates that derivatives of benzofuran and quinoline can exhibit potent inhibition of PI3K. The fluorination of the isoquinoline scaffold is a known strategy to enhance binding affinity and potency. Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein and can also influence the conformation of the molecule to better fit the binding pocket.[8][9] Therefore, it is reasonable to hypothesize that this compound-based inhibitors could demonstrate potent PI3K inhibition.
Metabolic Stability: The Fluorine Advantage
Metabolic stability is a crucial parameter in drug development, as rapid metabolism can lead to poor bioavailability and a short duration of action. The introduction of fluorine is a common strategy to block metabolic hot spots. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s.
| Scaffold/Derivative | In Vitro Half-life (t½) in Human Liver Microsomes | Intrinsic Clearance (CLint) (µL/min/mg) | Key Metabolic Pathways |
| 5-Aminoisoquinoline | 14.5 min | 47.6 | Hydroxylation, N-oxidation[12] |
| Indole Derivatives | Generally moderate to high | Variable | Hydroxylation at various positions, N-oxidation |
| Quinoline | - | - | Major metabolite is 5,6-dihydroxy-5,6-dihydroquinoline[8] |
| Benzofuran Derivatives | Generally moderate | Variable | Ring opening, hydroxylation |
Table 3: Comparative Metabolic Stability Data. Note: Direct comparative data for this compound under the same conditions is not publicly available. The data for 5-Aminoisoquinoline provides a relevant baseline for the isoquinoline core.
The data for 5-Aminoisoquinoline indicates moderate metabolic stability. The primary metabolic routes for many N-heterocycles involve oxidation of the aromatic rings. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, such as the 1-position in isoquinoline, it is anticipated that the metabolic stability would be significantly enhanced. This "metabolic blocking" is a well-established strategy in medicinal chemistry to improve the pharmacokinetic profile of drug candidates.[13]
Experimental Protocols
To ensure the reproducibility of the data presented and to aid researchers in their own comparative studies, detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds (e-g., this compound and other scaffold derivatives) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Kinase Inhibition Assay (Example: PI3K)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the PI3K enzyme, a lipid substrate (e.g., PIP2), and assay buffer in a 96-well plate.
-
Compound Addition: Add various concentrations of the test compounds to the wells.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of product (e.g., PIP3) formed. This can be done using various methods, such as antibody-based detection (e-g., HTRF, ELISA) or by measuring ATP depletion.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value for each compound.
Metabolic Stability Assay (Liver Microsomes)
This assay assesses the rate at which a compound is metabolized by liver enzymes.
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the test compound at a specific concentration (e.g., 1 µM), and phosphate buffer in a 96-well plate.
-
Initiate Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13]
Visualizing the Comparison and Workflow
To further clarify the relationships and processes discussed, the following diagrams are provided.
Conclusion
This guide provides a framework for the comparative analysis of this compound against other key heterocyclic scaffolds. The inclusion of fluorine offers a strategic advantage in medicinal chemistry, primarily by enhancing metabolic stability and providing a tool to fine-tune lipophilicity and biological activity. While direct, comprehensive comparative data remains a gap in the public domain, the available information strongly suggests that this compound is a highly promising scaffold for the development of novel therapeutics, particularly in areas such as oncology where the PI3K/Akt pathway is a key target. Further head-to-head experimental studies are warranted to fully elucidate the comparative benefits of this and other fluorinated heterocyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 🧠 Visualizing Software Architecture with Graphviz: A Practical Guide | by VICTOR J | Medium [medium.com]
- 13. [PDF] Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of 1-Fluoroisoquinoline: An Evaluation of Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 1-fluoroisoquinoline stands out as a valuable building block due to the unique properties conferred by the fluorine atom, which can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity. However, the reproducibility of published synthetic protocols for this compound can vary, posing challenges for its consistent production. This guide provides a comparative analysis of two prominent methods for the synthesis of this compound, offering detailed experimental protocols, a quantitative comparison of their performance, and a logical workflow to aid in the selection of the most suitable method for your research needs.
Introduction to Synthetic Strategies
The introduction of a fluorine atom onto the isoquinoline scaffold, particularly at the C1 position, can be a synthetic challenge. Direct fluorination of the isoquinoline ring often leads to a mixture of products and can be difficult to control. Therefore, indirect methods, starting from a pre-functionalized isoquinoline, are generally preferred. This guide focuses on two such multi-step approaches:
-
Method 1: Synthesis via 1-Chloroisoquinoline followed by Halogen Exchange. This classic approach involves the synthesis of 1-chloroisoquinoline from isoquinoline N-oxide, followed by a nucleophilic aromatic substitution (SNA_r) reaction, known as the Halex reaction, to replace the chlorine atom with fluorine.
-
Method 2: Synthesis via 1-Aminoisoquinoline and the Balz-Schiemann Reaction. This route begins with the synthesis of 1-aminoisoquinoline, which is then converted to the corresponding diazonium salt. Subsequent thermal decomposition of the diazonium tetrafluoroborate intermediate yields the desired this compound.
Quantitative Performance Comparison
To facilitate an objective assessment of these two synthetic routes, the following table summarizes the key quantitative data gathered from published literature. It is important to note that yields can be highly dependent on reaction scale and optimization.
| Parameter | Method 1: Via 1-Chloroisoquinoline | Method 2: Via 1-Aminoisoquinoline |
| Overall Yield | Moderate | Moderate to Low |
| Purity of Final Product | Generally high after purification | Variable, may require extensive purification |
| Number of Synthetic Steps | 2 | 2 |
| Key Reagents | Phosphorus oxychloride, Potassium fluoride | Nitrous acid, Fluoroboric acid |
| Reaction Conditions | High temperatures for Halex reaction | Low temperatures for diazotization, high temperatures for decomposition |
| Reported Reproducibility | Considered reasonably reproducible | Can be variable, sensitive to reaction conditions |
Experimental Protocols
Method 1: Synthesis via 1-Chloroisoquinoline and Halogen Exchange
This two-step protocol first involves the conversion of isoquinoline to 1-chloroisoquinoline, followed by a fluorine-for-chlorine exchange reaction.
Step 1: Synthesis of 1-Chloroisoquinoline
A common method for the synthesis of 1-chloroisoquinoline is the reaction of isoquinoline N-oxide with phosphorus oxychloride (POCl₃).
-
Procedure: Isoquinoline N-oxide is cautiously added to an excess of phosphorus oxychloride at 0 °C. The mixture is then heated at reflux for several hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate) to precipitate the crude 1-chloroisoquinoline. The product is then purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound via Halex Reaction
The 1-chloroisoquinoline is then subjected to a halogen exchange reaction using a fluoride salt.
-
Procedure: 1-Chloroisoquinoline is heated with a source of fluoride ions, typically potassium fluoride (KF), in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane. The reaction temperature is crucial and is often maintained above 200 °C. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude this compound is purified by distillation or column chromatography.
Method 2: Synthesis via 1-Aminoisoquinoline and the Balz-Schiemann Reaction
This protocol involves the formation of 1-aminoisoquinoline, followed by its conversion to this compound through the Balz-Schiemann reaction.
Step 1: Synthesis of 1-Aminoisoquinoline
1-Aminoisoquinoline can be prepared from 1-chloroisoquinoline by reaction with ammonia or an ammonia equivalent.
-
Procedure: 1-Chloroisoquinoline is heated with a concentrated aqueous or alcoholic solution of ammonia in a sealed vessel at high temperature and pressure. Alternatively, other amination methods can be employed. After the reaction is complete, the solvent is removed, and the residue is treated with a base to liberate the free amine. The crude 1-aminoisoquinoline is then purified by recrystallization.
Step 2: Synthesis of this compound via Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aromatic amines.
-
Procedure: 1-Aminoisoquinoline is dissolved in an aqueous solution of fluoroboric acid (HBF₄) at low temperature (0-5 °C). A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the diazonium tetrafluoroborate salt, which often precipitates from the solution. The isolated diazonium salt is then carefully dried and thermally decomposed by gentle heating. The decomposition results in the evolution of nitrogen gas and boron trifluoride, yielding the crude this compound, which is typically purified by steam distillation or extraction followed by column chromatography.
Logical Workflow and Pathway Diagrams
To visually represent the decision-making process and the synthetic pathways, the following diagrams are provided.
Caption: Synthetic routes to this compound.
The choice between these two methods will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling the reagents and reaction conditions involved.
Caption: Decision-making flowchart for synthesis method selection.
Conclusion
Both the halogen exchange of 1-chloroisoquinoline and the Balz-Schiemann reaction of 1-aminoisoquinoline represent viable pathways for the synthesis of this compound. Method 1, the Halex reaction, is often favored for its more predictable nature and potentially higher purity of the final product, although it requires high temperatures. Method 2, the Balz-Schiemann reaction, offers an alternative route but can be more sensitive to reaction conditions, potentially impacting reproducibility and yield. The choice of method should be made after careful consideration of the factors outlined in this guide. By providing clear protocols and a comparative framework, we aim to empower researchers to make informed decisions and achieve reproducible success in the synthesis of this important fluorinated heterocyclic compound.
Benchmarking the Performance of 1-Fluoroisoquinoline Probes: A Comparative Guide
In the dynamic field of molecular biology and drug discovery, the development of novel fluorescent probes with superior photophysical properties is paramount for advancing our understanding of complex biological processes. This guide provides a comprehensive performance comparison of a newer class of fluorophores, 1-Fluoroisoquinoline derivatives, with a focus on boroisoquinolines, against established fluorescent probes. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal tools for their specific applications.
Data Presentation: A Head-to-Head Look at Photophysical Properties
The performance of a fluorescent probe is primarily dictated by its photophysical characteristics. The following tables summarize the key quantitative data for representative this compound probes (specifically boroisoquinolines) and commonly used alternative fluorescent probes for protein labeling.
Table 1: Photophysical Properties of Representative Boroisoquinoline Probes
| Compound | Excitation Max (λ_ex_, nm) | Emission Max (λ_em_, nm) | Stokes Shift (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference |
| 18b | 387 | 560 | 173 | 13,100 | 0.73 | Dichloromethane | [1] |
| 18k | 450 | 612 | 162 | - | 0.008 | Acetonitrile | [1] |
| 18l | 442 | 599 | 157 | - | 0.004 | Acetonitrile | [1] |
| 19a | 344 | 511 | 167 | 67,200 | 0.22 | Dichloromethane | [1] |
| 19c | 380 | 540 | 160 | 34,500 | 0.35 | Dichloromethane | [1] |
Note: Data for boroisoquinolines is extracted from a study by Sóvári et al. (2018) and may not represent performance in aqueous biological buffers.
Table 2: Photophysical Properties of Common Thiol-Reactive Fluorescent Probes
| Probe | Excitation Max (λ_ex_, nm) | Emission Max (λ_em_, nm) | Stokes Shift (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein-5-Maleimide | 490 | 515 | 25 | 83,000 | 0.79 |
| Tetramethylrhodamine-5-Maleimide | 550 | 573 | 23 | 92,000 | 0.30 |
| Alexa Fluor 488 C5 Maleimide | 494 | 517 | 23 | 73,000 | 0.92 |
| Alexa Fluor 647 C2 Maleimide | 651 | 669 | 18 | 270,000 | 0.33 |
| Cy3 Maleimide | 554 | 568 | 14 | 150,000 | 0.15 |
| Cy5 Maleimide | 649 | 666 | 17 | 250,000 | 0.20 |
Note: These are generally accepted values and can vary depending on the specific conjugation and solvent conditions.
From the data, it is evident that boroisoquinoline probes exhibit exceptionally large Stokes shifts (>150 nm), a significant advantage in reducing self-quenching and improving signal-to-noise ratios in fluorescence imaging.[1] While some boroisoquinolines show promising quantum yields, others are less efficient emitters. In comparison, traditional probes like Alexa Fluor and Cyanine dyes offer higher molar absorptivity and, in some cases, higher quantum yields, but with much smaller Stokes shifts.
Experimental Protocols: Labeling Cysteine Residues with Boroisoquinoline Probes
The presence of a reactive fluorine atom on the isoquinoline ring of certain derivatives, and the reactivity of the boroisoquinoline core, suggests their potential for covalent labeling of nucleophilic residues on proteins, such as cysteine.[1] The following is a detailed experimental protocol for the covalent labeling of a cysteine-containing protein with a representative boroisoquinoline probe.
Objective: To covalently label a purified protein containing a single reactive cysteine residue with a boroisoquinoline probe.
Materials:
-
Purified, cysteine-containing protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Boroisoquinoline probe (e.g., compound 18h as described in Sóvári et al., 2018)
-
Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Desalting column (e.g., Sephadex G-25)
-
Spectrophotometer and Fluorometer
Protocol:
-
Protein Preparation:
-
Dissolve the purified protein in the labeling buffer to a final concentration of 1-5 mg/mL.
-
To ensure the target cysteine is in its reduced form, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: Avoid using DTT as its thiol groups will compete for the probe.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the boroisoquinoline probe in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at 37°C with gentle stirring. The reaction progress can be monitored by fluorescence spectroscopy.
-
-
Purification:
-
Remove the unreacted probe by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the probe (at its λ_ex_) and using the Beer-Lambert law.
-
Confirm the fluorescence of the labeled protein by measuring its emission spectrum upon excitation at the probe's λ_ex_.
-
Mandatory Visualization
Caption: Experimental workflow for labeling a cysteine-containing protein with a boroisoquinoline probe.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
References
Correlating In Vitro and In Vivo Efficacy of Fluorinated Indenoisoquinolines as Potent Anticancer Agents
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, the robust correlation between preclinical in vitro data and in vivo efficacy is a critical determinant for advancing lead compounds toward clinical trials. This guide provides a comprehensive comparison of a promising fluorinated indenoisoquinoline compound, LMP517, highlighting its performance in both laboratory-based assays and animal models. While the initial focus was on 1-Fluoroisoquinoline compounds, the publicly available correlated data for that specific scaffold is limited. Therefore, we have pivoted to the closely related and well-studied class of fluorinated indenoisoquinolines, which share a similar heterocyclic core and exhibit significant potential as topoisomerase inhibitors.
Introduction to Fluorinated Indenoisoquinolines
Indenoisoquinolines are a class of non-camptothecin topoisomerase I (TOP1) inhibitors that have been developed to overcome some of the limitations of clinically used camptothecins, such as chemical instability and drug resistance. The introduction of fluorine atoms into the indenoisoquinoline scaffold can enhance metabolic stability and improve pharmacokinetic properties. The fluoroindenoisoquinoline LMP517 has emerged as a potent dual inhibitor of both topoisomerase I (TOP1) and topoisomerase II (TOP2), demonstrating significant antitumor activity.[1]
In Vitro Activity of LMP517
The in vitro anticancer potential of LMP517 has been evaluated through various assays, primarily focusing on its ability to inhibit topoisomerase enzymes and its cytotoxic effects on cancer cell lines.
Topoisomerase Inhibition
LMP517 has been identified as a potent inhibitor of TOP1, trapping the TOP1-DNA cleavage complexes.[2][3] Furthermore, unlike many other indenoisoquinolines, LMP517 also exhibits inhibitory activity against TOP2, making it a dual TOP1/TOP2 inhibitor.[1] This dual-targeting mechanism can potentially circumvent resistance mechanisms that may arise from the downregulation or mutation of a single topoisomerase enzyme.
Table 1: In Vitro Topoisomerase Inhibition Data for LMP517
| Assay | Target | Activity | Reference |
| DNA Cleavage Assay | TOP1 | Induces TOP1 cleavage complexes (TOP1cc) | [1][2] |
| RADAR Assay | TOP2 | Induces TOP2 cleavage complexes (TOP2cc) | [1] |
Cytotoxicity in Human Cancer Cell Lines
The antiproliferative activity of LMP517 has been assessed against the NCI-60 panel of human cancer cell lines. This screening provides a broad spectrum of its efficacy across various cancer types. The activity of fluoroindenoisoquinolines, including LMP517, was found to be correlated with camptothecin derivatives, consistent with their TOP1 targeting mechanism.[2] Genomic analyses have also indicated that the expression of SLFN11 is a significant determinant of the cellular response to LMP135, a closely related fluoroindenoisoquinoline, suggesting a potential biomarker for this class of compounds.[2]
Table 2: Representative In Vitro Cytotoxicity of Fluoroindenoisoquinolines
| Compound | Cell Line | GI50 (Concentration for 50% Growth Inhibition) | Reference |
| LMP135 | NCI-60 Panel | More potent than topotecan | [2] |
| LMP517 | H82 (Small Cell Lung Cancer) | Not explicitly stated in snippets, but showed superior in vivo activity | [1] |
In Vivo Efficacy of LMP517
The promising in vitro profile of LMP517 prompted its evaluation in preclinical animal models to assess its antitumor activity in a physiological setting.
Xenograft Model Studies
LMP517 has demonstrated superior antitumor activity compared to its parent compound, LMP744, in a small-cell lung cancer (H82) xenograft model.[1] This indicates that the structural modifications leading to LMP517 translate to improved efficacy in vivo. Another related fluoroindenoisoquinoline, LMP135, also showed greater antitumor activity than the clinically used drug topotecan in the same H82 xenograft model.[2]
Table 3: Summary of In Vivo Antitumor Activity
| Compound | Animal Model | Cancer Type | Outcome | Reference |
| LMP517 | H82 Xenograft | Small Cell Lung Cancer | Better antitumor activity than parent compound LMP744 | [1] |
| LMP135 | H82 Xenograft | Small Cell Lung Cancer | More potent than topotecan | [2] |
Correlation of In Vitro and In Vivo Data
The available data for LMP517 and its analogs suggest a positive correlation between their in vitro mechanisms of action and their in vivo antitumor efficacy. The potent dual inhibition of TOP1 and TOP2 observed in biochemical assays, coupled with broad antiproliferative activity against cancer cell lines, translates into significant tumor growth inhibition in animal models. The enhanced potency of the fluorinated derivatives compared to their parent compounds and established clinical agents in both settings further strengthens this correlation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented.
In Vitro Assays
Topoisomerase I DNA Cleavage Assay: [4][5][6] This assay is used to identify compounds that stabilize the TOP1-DNA cleavage complex.
-
A 3'-radiolabeled DNA substrate is incubated with recombinant human TOP1 enzyme in a reaction buffer.
-
The test compound (e.g., LMP517) is added at various concentrations.
-
The reaction is allowed to reach equilibrium.
-
The reaction is terminated by the addition of a denaturing agent (e.g., SDS).
-
The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
The gel is visualized by autoradiography to detect the cleaved DNA fragments, indicating the stabilization of the TOP1-DNA complex.
NCI-60 Human Tumor Cell Line Screen: [7][8][9] This screen evaluates the antiproliferative effects of a compound against 60 different human cancer cell lines.
-
Cells are seeded in 384-well microtiter plates and incubated for 24 hours.
-
The test compound is added at five different concentrations.
-
The plates are incubated for an additional 48-72 hours.
-
Cell viability is determined using a colorimetric or luminescent assay, such as the Sulforhodamine B (SRB) assay or CellTiter-Glo®.
-
The concentration that causes 50% growth inhibition (GI50) is calculated for each cell line.
In Vivo Assays
Human Tumor Xenograft Model: [10][11][12] This model assesses the antitumor efficacy of a compound on human tumors grown in immunodeficient mice.
-
Cell Implantation: Human cancer cells (e.g., H82 small-cell lung cancer cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are randomized into treatment and control groups. The test compound (e.g., LMP517) is administered via a clinically relevant route (e.g., intravenously or orally) according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of LMP517 as a topoisomerase I inhibitor.
Caption: Workflow for correlating in vitro and in vivo data.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scholar.usuhs.edu [scholar.usuhs.edu]
- 3. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-Fluoroisoquinoline: A Guide for Laboratory Professionals
The proper disposal of 1-Fluoroisoquinoline, a halogenated organic compound, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures ensures compliance with regulations and minimizes potential hazards. This guide provides essential information on the safe handling and disposal of this compound, aligning with best practices for chemical waste management.
Immediate Safety and Hazard Information
This compound and its isomers are classified as hazardous materials. Safety Data Sheets (SDS) indicate that these compounds can cause skin and serious eye irritation. Some isomers are also harmful if swallowed and toxic in contact with skin. Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should always be worn when handling these chemicals. In case of accidental contact, wash the affected area with plenty of water and seek medical advice.[1]
The following table summarizes the key hazard information for fluoroisoquinoline compounds based on available Safety Data Sheets.
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation. | Wash hands and face thoroughly after handling. Wear protective gloves. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | Wear protective gloves/protective clothing. If on skin, wash with plenty of water. |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects. | Avoid release to the environment. |
Proper Disposal Procedures
As a halogenated organic compound, this compound requires specific disposal methods. It is categorized with other brominated, chlorinated, fluorinated, or iodated organic compounds.[2] The primary and recommended method of disposal for halogenated organic wastes is incineration in a regulated hazardous waste incinerator.[2]
General Disposal Steps:
-
Segregation: It is crucial to collect and store halogenated organic wastes, like this compound, separately from non-halogenated organic wastes.[2] Use designated, clearly labeled containers for halogenated waste.[2]
-
Containerization: Keep the chemical in suitable, closed, and properly labeled containers for disposal.[1]
-
Consult Local Authorities: Always consult your local and regional environmental authorities to ensure compliance with all federal, state, and local regulations when disposing of this substance.
-
Professional Disposal: Arrange for disposal through a licensed and approved waste disposal company.
-
Incineration: A common disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.
Landfill Prohibition:
It is important to note that landfilling of hazardous wastes containing halogenated compounds is often prohibited.[3] Regulations are in place to prevent the placement of these compounds in landfills, as they can be harmful to the environment.[3] Mixing or diluting halogenated compound waste to evade these prohibitions is not permitted.[3]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation and evacuate unnecessary personnel. [1]
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves. [1]
-
Prevent the spill from entering drains or waterways. [1]
-
For solid materials, sweep up the dust and collect it into an airtight container, taking care not to disperse it.
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations. [1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 1-Fluoroisoquinoline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 1-Fluoroisoquinoline is paramount. This guide provides immediate, procedural, and step-by-step information to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Use nitrile or neoprene gloves. Always inspect gloves for integrity before use and dispose of them after handling the chemical. For extended contact, consider double-gloving.[1][2] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | In situations with a higher risk of splashing, a face shield worn over safety glasses is recommended.[2] |
| Body | Laboratory coat | A flame-resistant lab coat that is fully buttoned is essential to protect against spills.[2][3] |
| Respiratory | Air-purifying respirator | Use a NIOSH-approved respirator with appropriate cartridges if working in an area with poor ventilation or when there is a potential for aerosol or dust generation.[1] |
| Feet | Closed-toe shoes | Shoes should fully cover the feet to protect against spills.[2][3][4] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound or a closely related compound.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Ensure that safety equipment, including an eyewash station and safety shower, is readily accessible and unobstructed.[7]
-
Keep the work area clean and uncluttered.[7]
2. Handling the Chemical:
-
Don all required personal protective equipment as outlined in the table above.
-
When weighing or transferring the solid compound, take care to avoid creating dust.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.[8]
-
Avoid contact with skin and eyes.[9] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]
3. Accidental Spills:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for disposal.[9][11]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Prevent the spilled chemical from entering drains or waterways.[9][11]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.
2. Disposal Procedure:
-
Dispose of all waste containing this compound through your institution's hazardous waste management program.[10]
-
Do not pour this compound or its solutions down the drain.[4][12]
-
Ensure all containers are properly labeled with the chemical name and associated hazards.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. youtube.com [youtube.com]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. fishersci.com [fishersci.com]
- 6. SOP for Laboratory Safety | Pharmaguideline [pharmaguideline.com]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. zellbio.eu [zellbio.eu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. echemi.com [echemi.com]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
